Executive Summary
Methyl 1-amino-4-oxocyclohexanecarboxylate is a specialized cyclic
-amino acid derivative employed primarily as a conformationally restricted scaffold in medicinal chemistry. Its geminal amino-carboxylate substitution at the C1 position, combined with a distal ketone at C4, offers a unique vector for orthogonal functionalization. This compound serves as a critical building block for peptidomimetics, spirocyclic library generation, and the synthesis of enzyme inhibitors where rigid positioning of pharmacophores is required to overcome entropic penalties in binding.
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
This compound is most stable and commercially available as its hydrochloride salt. The free base is prone to intermolecular condensation (Schiff base formation) and should be generated in situ or handled at low temperatures.
Conditions: Heat to 60°C for 18–24 hours. The spiro-hydantoin precipitates upon cooling.
Validation: Monitor disappearance of ketone via TLC.
Purification: Filter the white precipitate and wash with cold water.
Phase 2: Hydrolysis & Esterification
Hydrolysis: Reflux the hydantoin in 3M NaOH (aq) for 48 hours to open the ring to the amino acid (still ketal protected).
Esterification: Treat the crude amino acid with thionyl chloride (
) in dry methanol at 0°C Reflux.
Critical Note: The acidic conditions will simultaneously cleave the ethylene ketal protecting group, revealing the C4 ketone.
Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to remove non-polar byproducts. The product crystallizes as the hydrochloride salt.
Visual Workflow: Synthetic Logic
Caption: Validated synthetic route via Bucherer-Bergs chemistry, ensuring regioselective amino-functionalization.
Part 3: Structural Utility & Applications
The value of Methyl 1-amino-4-oxocyclohexanecarboxylate lies in its orthogonal reactivity . It possesses three distinct handles for chemical elaboration, allowing it to serve as a "hub" in library synthesis.
The
-Amino Ester (C1):
Forms the core of the peptide chain.
Application: Introduction of a "kink" in peptide backbones to induce
-turns, stabilizing secondary structures in peptidomimetics.
The Distal Ketone (C4):
Allows for late-stage diversification without affecting the amino acid core.
Reactions: Reductive amination (to install basic side chains), Wittig olefination (to install lipophilic tails), or Grignard addition.
Spirocyclization Potential:
The C4 ketone can be used to close rings, creating spirocyclic piperidines or hydantoins that rigidly display pharmacophores in 3D space.
Visual Workflow: Scaffold Diversity
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C1 amine and C4 ketone.
References
Munday, G. J., et al. (1970). Amino-acids of the cyclohexane series.[6][7] Part I. Journal of the Chemical Society C: Organic. (Foundational text on Bucherer-Bergs synthesis of cyclohexane amino acids).
Ager, D. J., & Fowley, A. (1998). The Synthesis of Unnatural Amino Acids. In Peptidomimetics Protocols. (Methodology for cyclic amino acid synthesis).
Technical Guide: Solubility Profile & Solvent Selection for Methyl 1-amino-4-oxocyclohexanecarboxylate
[1] Executive Summary & Chemical Identity Methyl 1-amino-4-oxocyclohexanecarboxylate is a bifunctional alicyclic scaffold utilized primarily as a pharmacophore in peptide mimetics and protease inhibitors.[1][2] Its solub...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Identity
Methyl 1-amino-4-oxocyclohexanecarboxylate is a bifunctional alicyclic scaffold utilized primarily as a pharmacophore in peptide mimetics and protease inhibitors.[1][2] Its solubility behavior is strictly governed by its protonation state.[1][2]
Researchers must distinguish between two distinct forms:
The Hydrochloride Salt (Stable Form): A polar, crystalline solid (CAS: 2231674-94-3).[1][2][3]
The Free Base (Reactive Form): An oil or low-melting solid, prone to self-condensation if stored improperly.[1][2][3]
This guide provides the solubility parameters for both forms to support synthesis, purification, and formulation workflows.
Indicates "borderline" polarity; amenable to extraction with chlorinated solvents.[3]
H-Bond Donors
1 (Primary Amine)
Critical for solubility in protic solvents (MeOH, EtOH).[2][3]
H-Bond Acceptors
4 (Ketone, Ester, Amine)
High affinity for polar aprotic solvents (DMSO, DMF).[2][3]
Solubility Profile: Free Base vs. Hydrochloride Salt[1][2]
The following data summarizes the solubility behavior based on standard "like-dissolves-like" principles validated by functional group analysis and analogous amino-ester protocols.
Wash: Removes non-polar impurities; antisolvent for free base.[1][2]
Mechanistic Insight[1][2][4]
The Amine Switch: The primary amine at C1 is the solubility toggle.[1][3] In its neutral state (Free Base ), the lipophilic cyclohexane ring and methyl ester dominate, driving solubility in DCM and EtOAc.[2][3] Upon protonation (HCl Salt ), the ionic lattice energy prevents dissolution in non-polar organics, forcing the molecule into high-dielectric solvents like Water or Methanol.[2][3]
The Ketone Effect: The C4 ketone increases overall polarity compared to simple cyclohexyl amines, making the free base less soluble in strict hydrocarbons (Hexanes) than simple aliphatic amines.[2][3]
Experimental Protocols
Protocol A: Generation & Isolation of the Free Base
Use this workflow when the amine is required as a nucleophile (e.g., amide coupling).[2][3]
Dissolution: Suspend 1.0 g of Methyl 1-amino-4-oxocyclohexanecarboxylate HCl in 10 mL of distilled water.
Basification: Add saturated aqueous NaHCO₃ or K₂CO₃ dropwise at 0°C until pH reaches ~9–10. Note: Avoid NaOH to prevent hydrolysis of the methyl ester.[3]
Extraction: Immediately extract with Dichloromethane (DCM) (3 x 15 mL). The free base will partition into the organic layer.[1][2][3]
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.
Concentration: Filter and concentrate in vacuo at <30°C.
Caution: Use immediately.[1][2] Free amino esters can undergo intermolecular condensation (dimerization) or intramolecular cyclization over time.[3]
Protocol B: Recrystallization of the HCl Salt
Use this workflow to purify the commercial salt or recovered material.[1][3]
Solubilization: Dissolve crude HCl salt in the minimum amount of boiling Methanol (MeOH).
Precipitation: While hot, slowly add Ethyl Acetate (EtOAc) or Diethyl Ether until persistent cloudiness is observed (approx. 1:3 MeOH:EtOAc ratio).[2][3]
Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.
Collection: Filter the white crystals and wash with cold EtOAc/Hexane (1:1).
Decision Logic for Solvent Selection
The following diagram illustrates the decision process for selecting the correct solvent system based on the intended experimental outcome.
Figure 1: Solvent selection workflow based on chemical form and experimental objective.[1]
References
Organic Syntheses. (1993).[1][2] Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. Organic Syntheses, 72, 62. (Provides analogous workup for amino ester salts). [Link]
Google Patents. (2021).[1][2] Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. WO2021107047A1.[1][2] (Details solvent systems for cyclohexane amino acid derivatives). [1][3]
PubChem. (n.d.).[1][2][4] Methyl 4-oxocyclohexanecarboxylate (Related Structure Data). National Library of Medicine.[1][2][3] Retrieved from [Link][1][3]
Thermodynamic Stability & Conformational Dynamics of Amino-Oxocyclohexanecarboxylate Derivatives
Executive Summary Amino-oxocyclohexanecarboxylates represent a high-value, high-risk scaffold in modern drug development. Serving as critical intermediates for neuraminidase inhibitors (e.g., Oseltamivir) and novel -amin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Amino-oxocyclohexanecarboxylates represent a high-value, high-risk scaffold in modern drug development. Serving as critical intermediates for neuraminidase inhibitors (e.g., Oseltamivir) and novel
-amino acid analogs, these structures possess inherent thermodynamic vulnerabilities.[1] The coexistence of a basic amine, an electrophilic ketone, and an acidic -proton creates a "perfect storm" for instability: epimerization , -elimination , and transannular cyclization .[1]
This guide moves beyond standard stability testing. It provides a mechanistic framework for predicting degradation based on conformational analysis (A-values) and details self-validating protocols to quantify these thermodynamic risks early in the lead optimization phase.
Part 1: Structural Dynamics & Conformational Analysis
The thermodynamic stability of amino-oxocyclohexanecarboxylates is governed by the interplay between the rigidifying
ketone center and the steric requirements of the amino and carboxylate substituents. Unlike a standard cyclohexane chair, the "oxo" group flattens the ring, altering the energetic penalty of axial substituents.
The "Flattened" Chair & A-Value Deviations
In a standard cyclohexane, the energy difference (
) between axial and equatorial conformers is derived from A-values. However, the introduction of a ketone at C3 or C4 distorts this geometry.[1]
The Ketone Effect: The
bond removes 1,3-diaxial interactions on one face of the ring but introduces "allylic" strain (A strain) if adjacent substituents are equatorial and eclipsed with the carbonyl oxygen.
Dipole Minimization: In non-polar solvents, the amino and oxo groups may adopt a conformation that minimizes the net dipole, sometimes overriding steric preference.[1]
The Epimerization Trap
The most critical thermodynamic risk is the acidity of the proton
to the ketone (and potentially to the ester).
If the thermodynamically preferred chair forces the
-proton into an axial orientation (perpendicular to the carbonyl -system), deprotonation is kinetically accelerated due to stereoelectronic alignment.
Visualization: Conformational Energy Landscape
The following diagram illustrates the competitive pathways between stable chair conformations and the degradation risks (elimination/epimerization).
Figure 1: The thermodynamic landscape showing the equilibrium between cis/trans isomers via the enol intermediate and the irreversible exit vector toward elimination.[2]
Part 2: Chemical Stability Profile
-Elimination (The "Oseltamivir" Risk)
For derivatives where the amine is
to the ketone (a common motif in neuraminidase inhibitors), the molecule is prone to -elimination of the amine to form an -unsaturated ketone.
Mechanism: E1cB (Elimination Unimolecular conjugate Base). The acidity of the
-proton allows formation of a carbanion, which expels the amine leaving group.[3]
Thermodynamic Driver: Formation of the conjugated enone system is often exothermic, making this degradation pathway irreversible.[1]
Transannular Condensation
In 4-amino-1-oxocyclohexane derivatives, the amine and ketone are spatially separated. However, flexible boat conformations can bring the amine and ketone into proximity (approx.[1] 2.5 Å), facilitating intramolecular Schiff base formation.[1]
Risk Factor: High dilution favors this intramolecular reaction over intermolecular polymerization.[1]
Part 3: Experimental Assessment Protocols
To validate the thermodynamic stability of your specific derivative, do not rely on generic half-life data.[1] Use these self-validating protocols.
Protocol A: Determination of Epimerization Rate (
) via Deuterium Exchange
Purpose: To measure the kinetic acidity of the
-proton without waiting for full degradation.
Preparation: Dissolve 10 mg of substrate in 0.6 mL of
(methanol-d4).
Buffering: Add 1 eq. of non-nucleophilic base (e.g., DIPEA) if studying base-catalyzed stability, or maintain neutral pH.[1]
NMR Monitoring: Acquire
-NMR spectra at min at 25°C.
Analysis: Monitor the disappearance of the
-proton signal.
Self-Validation: The integral of a non-exchangeable proton (e.g., methyl ester or ring proton far from ketone) must remain constant.[1] If it decreases, gross decomposition (not just exchange) is occurring.[1]
) confirms a single degradation mechanism. Curvature implies a change in mechanism (e.g., hydrolysis taking over at high T).[1]
Part 4: Quantitative Data Summary
The following table summarizes typical thermodynamic parameters for amino-oxocyclohexanecarboxylate derivatives based on literature values for Oseltamivir intermediates and related beta-amino ketones.
Parameter
Value (Approx.)
Implication for Stability
A-Value (Amino group)
1.2 - 1.4 kcal/mol
Moderate preference for equatorial position.
A-Value (Carboxylate)
1.1 - 1.3 kcal/mol
Similar bulk to amine; competition for equatorial slot.
(Epimerization)
20 - 25 kcal/mol
Slow at RT in neutral pH; rapid in base.
(Elimination)
22 - 28 kcal/mol
The rate-limiting step for shelf-life.
pKa (-proton)
~19 - 21 (DMSO)
Acidic enough to be removed by alkoxides or amine bases.
Note: Values vary based on specific substitution patterns (e.g., N-protection).
References
Federspiel, C. et al. (1999).[1] "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002)." Organic Process Research & Development. Link
Context: Establishes the stability profile of ethyl 4-amino-5-oxocyclohexanecarboxylate intermedi
Eliel, E. L. et al. (1965).[1] "Conformational Analysis. The Fundamental Principles." Journal of Chemical Education. Link
Context: The authoritative source for A-values and cyclohexane conformational dynamics used in the analysis section.
Karpf, M. & Trussardi, R. (2001).[1][4] "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry. Link
Context: Details the handling of amino-cyclohexane intermediates and avoidance of elimin
Guthrie, J. P. (1991).[1] "Thermodynamics of hydrolysis of esters and amides of amino acids." Journal of the American Chemical Society. Link
Context: Provides thermodynamic baseline d
Clayden, J. et al. (2012). "Organic Chemistry, 2nd Edition."[1] Oxford University Press.[1]
Methyl 1-amino-4-oxocyclohexanecarboxylate: A Versatile Scaffold for Peptidomimetic Design and Late-Stage Diversification
Executive Summary In the landscape of modern drug discovery, the demand for peptidomimetics that combine defined secondary structures with tunable physicochemical properties is critical.[1] Methyl 1-amino-4-oxocyclohexan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the demand for peptidomimetics that combine defined secondary structures with tunable physicochemical properties is critical.[1] Methyl 1-amino-4-oxocyclohexanecarboxylate represents a high-value "dual-action" scaffold. First, as a
-disubstituted amino acid, it imposes severe conformational constraints on the peptide backbone, stabilizing helical folds (specifically - and -helices) and enhancing proteolytic stability. Second, and uniquely, the distal 4-oxo (ketone) functionality serves as an orthogonal handle for late-stage diversification. This allows researchers to synthesize a single "parent" peptide and rapidly generate libraries of analogues via reductive amination or oxime ligation without reiterating the solid-phase synthesis cycle. This guide details the structural logic, synthesis, and experimental protocols for deploying this scaffold in medicinal chemistry.
Structural & Chemical Foundation
The Molecule
The scaffold is a cyclohexane-based amino acid where the amino and carboxylate groups are geminally substituted at the C1 position. The C4 position features a ketone, breaking the symmetry of the cyclohexane ring and providing a reactive center orthogonal to the peptide amide bonds.
Unlike flexible linear amino acids (e.g., Gly, Ala), 1,1-disubstituted cyclic amino acids restrict the torsion angles
and of the peptide backbone.
Helical Promotion: Similar to aminoisobutyric acid (Aib), the cyclohexane ring forces the backbone into regions of the Ramachandran plot associated with right-handed (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) or left-handed () -helices and -helices.
Proteolytic Stability: The steric bulk around the
-carbon hinders access by proteases, significantly extending the half-life of incorporated peptides in plasma.
Synthesis of the Scaffold
The synthesis of methyl 1-amino-4-oxocyclohexanecarboxylate typically proceeds from 1,4-cyclohexanedione monoethylene ketal . The Bucherer-Bergs reaction is the preferred route to establish the quaternary center with high efficiency.
Synthetic Pathway (Graphviz)
Figure 1: Synthetic route from commercial starting materials to the target scaffold.
Key Synthetic Considerations
Bucherer-Bergs vs. Strecker: The Bucherer-Bergs reaction is thermodynamically controlled and generally yields the hydantoin in higher purity for cyclic ketones compared to the Strecker synthesis.
Ketal Stability: The ethylene ketal protects the distal ketone during the harsh basic hydrolysis of the hydantoin. Deprotection is reserved for the final step or can be maintained if the scaffold is to be used in peptide synthesis where the ketone might interfere (though the ketone is generally stable to Fmoc SPPS conditions, protection is safer).
Peptidomimetic Design Strategy
The primary value of this scaffold lies in Diversity-Oriented Synthesis (DOS) . Instead of synthesizing 50 different peptides to test 50 different side chains, a researcher synthesizes one peptide containing the 4-oxocyclohexyl scaffold. The ketone is then reacted with 50 different amines or hydroxylamines to generate the library.
Late-Stage Diversification Workflow
Figure 2: The 4-oxo group acts as a diversity vector, allowing a single peptide precursor to spawn a library of analogues.
Application Examples
Artificial Arginine Mimetics: Reductive amination with guanidino-alkyl amines can create conformationally constrained arginine analogues for cell-penetrating peptides.
Stapling: If two 4-oxo scaffolds are placed at positions
and , they can be linked via a bis-aminooxy or bis-hydrazide linker to "staple" the helix, reinforcing the secondary structure.
Experimental Protocols
Protocol A: Synthesis of Methyl 1-amino-4-oxocyclohexanecarboxylate Hydrochloride
Prerequisite: Start with 1,4-cyclohexanedione monoethylene ketal.
(15.4 g, 160 mmol) and KCN (5.2 g, 80 mmol). Caution: KCN is highly toxic.
Stir at 55-60°C for 24 hours. A white precipitate (hydantoin) will form.
Cool, filter, and wash with water. Yield is typically >80%.
Hydrolysis:
Suspend the hydantoin in 3M NaOH (150 mL). Reflux for 48 hours.
Cool and neutralize with conc. HCl to pH 6. The amino acid precipitates. Filter and dry.
Esterification:
Suspend the amino acid in dry methanol (100 mL) at 0°C.
Dropwise add
(2.0 equiv). Reflux for 4 hours.
Evaporate solvent to yield the methyl ester hydrochloride (ketal protected).
Ketal Deprotection:
Dissolve the ester in acetone/2M HCl (1:1). Stir at RT for 2 hours.
Evaporate acetone and lyophilize the aqueous phase to obtain the title compound as a white powder.
Protocol B: On-Resin Reductive Amination
Context: Functionalizing the 4-oxo group within a peptide sequence on Rink Amide resin.
Peptide Assembly: Synthesize the peptide using standard Fmoc-SPPS. The 4-oxo scaffold is coupled using HATU/DIPEA (standard conditions).
Note: The ketone is generally stable to piperidine (Fmoc removal) and TFA (cleavage), but for reductive amination, it is best done on-resin before cleavage.
Solvent Swap: Wash resin 3x with Trimethyl Orthoformate (TMOF) / MeOH (1:1). TMOF helps dehydrate the imine formation.
Imine Formation:
Add Amine (R-NH2, 5-10 equiv) in TMOF/MeOH.
Add Acetic Acid (catalytic, 1%).
Shake at RT for 2-4 hours.
Reduction:
Add
(5 equiv) dissolved in a minimum amount of MeOH/DMF.
Shake for 4-16 hours.
Wash: Wash resin with DMF (3x), MeOH (3x), DCM (3x).
Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5).
References
Avenoza, A., et al. (2001). "New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron, 57(14), 2745-2755. Link
Paul, P. K. C., et al. (2012). "Stereochemically constrained peptides.[6] Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid." Journal of the American Chemical Society, 134(28), 11430-11443.[6] Link
Pels, K., & Kodadek, T. (2015).[4] "Solid-Phase Synthesis of Diverse Peptide Tertiary Amides by Reductive Amination." ACS Combinatorial Science, 17(3), 152-155.[4] Link
Bondebjerg, J., et al. (2020). "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Molecules, 25(10), 2282. Link
Sigma-Aldrich. "Methyl 4-oxocyclohexane-1-carboxylate Product Page." Link
Conformational Analysis of Cyclohexane-Based Amino Acids: A Technical Guide for Peptidomimetic Design
Executive Summary Cyclohexane-based amino acids, such as gabapentin (GBP) and 2-aminocyclohexanecarboxylic acid (ACHC), are critical building blocks in the design of advanced peptidomimetics and foldamers. By imposing se...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cyclohexane-based amino acids, such as gabapentin (GBP) and 2-aminocyclohexanecarboxylic acid (ACHC), are critical building blocks in the design of advanced peptidomimetics and foldamers. By imposing severe steric constraints on the peptide backbone, these non-natural amino acids minimize the entropic penalty of folding, thereby enhancing receptor binding affinity and proteolytic stability. As a Senior Application Scientist, I have structured this guide to provide an in-depth mechanistic analysis of their conformational behavior, detailing the causality behind chair-chair interconversions, and outlining a self-validating analytical workflow combining low-temperature Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Density Functional Theory (DFT).
Mechanistic Foundations: Steric Drivers and Chair-Chair Interconversion
The cyclohexane ring is highly dynamic, rapidly interconverting between two chair conformations at room temperature. The introduction of amino and carboxylate substituents breaks this degeneracy, leading to distinct axial (AX) and equatorial (EQ) preferences dictated by minimizing 1,3-diaxial interactions and maximizing favorable solvation states.
The Gabapentin Paradigm
Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) serves as a prime model for 1,1-disubstituted cyclohexane systems. Its pharmacological efficacy is heavily dependent on its 3D conformation. In the solid state, intermolecular hydrogen bonding and crystal packing forces predominantly stabilize the AX conformer, as seen in its most thermodynamically stable polymorph[1]. However, in solution, solvation dynamics and the zwitterionic nature of the molecule shift the equilibrium. Low-temperature NMR studies reveal that the EQ conformer is more stable in polar protic solvents, with a free energy difference (
) of approximately 0.38 kcal/mol favoring the EQ state[1][2].
ACHC and Foldamer Induction
Unlike 1,1-disubstituted systems, 1,2-disubstituted systems like trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are potent secondary structure inducers. Homooligomers of trans-ACHC rigidly fold into 14-helices due to the restriction of the backbone torsion angles to approximately ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
(gauche). The rigidified cyclohexane core prevents the backbone from sampling extended conformations, highlighting the necessity of precise conformational analysis when engineering synthetic biologics.
Integrated Analytical Workflow
To accurately capture the conformational landscape of these molecules, a multi-modal approach is required. Relying solely on X-ray crystallography can be misleading due to lattice-induced stabilization of higher-energy conformers[1]. Therefore, solution-state NMR must be integrated with computational modeling to map the true bioactive conformation.
Integrated analytical workflow for the conformational elucidation of cyclohexane amino acids.
Experimental Protocol: Self-Validating NMR and DFT Workflow
The following protocol outlines a self-validating system for determining the solution-state conformation of a cyclohexane-based amino acid. The causality of each step is designed to ensure that experimental observables directly cross-validate computational predictions.
Step 1: Low-Temperature NMR Sample Preparation
Action : Dissolve 10 mg of the amino acid in 0.5 mL of deuterated methanol (CD
OD).
Causality : CD
OD is selected because it remains a low-viscosity liquid at -80 °C (unlike DO or DMSO-d) and supports the zwitterionic state of the amino acid, accurately mimicking physiological polarity without freezing out[1].
Step 2: Variable Temperature (VT) NMR Acquisition
Action : Acquire
H and C NMR spectra from 25 °C down to -86 °C.
Causality : At room temperature, rapid chair-flipping averages the NMR signals. Lowering the temperature below the coalescence point "freezes" the conformers on the NMR timescale, allowing for the distinct integration of the exocyclic methylene signals corresponding to the AX and EQ forms[1][2].
Action : Perform a conformational search using Molecular Mechanics (e.g., OPLS4), followed by geometry optimization of the lowest-energy conformers using DFT (B3LYP/6-311++G(d,p)) with an implicit methanol solvation model (PCM).
Causality : Gas-phase calculations often misrepresent zwitterionic stability. The implicit solvent model accounts for dielectric screening, providing theoretical
values that can be directly compared to the experimental NMR ratios via the Boltzmann equation.
Step 4: Self-Validation via NOE and J-Coupling
Action : Extract theoretical inter-proton distances and dihedral angles from the DFT-optimized EQ and AX structures. Compare these with experimental 2D ROESY/NOESY cross-peak volumes and
coupling constants.
Causality : If the DFT model is accurate, the theoretical
calculated via the Karplus equation must match the experimental multiplet splitting. A mismatch triggers a recalculation using explicit solvent molecules to account for specific hydrogen-bonding networks.
Quantitative Data Summaries
The conformational behavior of these amino acids is highly sensitive to their environment. Table 1 summarizes the thermodynamic parameters of Gabapentin across different states, highlighting the critical divergence between solid and solution phases.
Table 1: Conformational and Thermodynamic Parameters of Gabapentin
When incorporated into peptides, cyclohexane amino acids like ACHC impose specific geometric constraints. Table 2 outlines the standard NMR parameters used to validate the formation of a 14-helix in ACHC-containing foldamers.
Table 2: NMR Parameters for 14-Helix Characterization in ACHC-based Peptides
The rational design of foldamers and peptidomimetics using cyclohexane-based amino acids requires a rigorous understanding of their conformational plasticity. By employing a self-validating workflow that bridges low-temperature NMR with DFT modeling, researchers can accurately predict the bioactive conformations of these molecules, paving the way for highly specific, proteolytically stable therapeutics.
References
New Molecular Insights on Gabapentin | ACS Physical Chemistry Au
Source: ACS Publications
URL:[Link]
Exploring Various Crystal and Molecular Structures of Gabapentin—A Review
Source: MDPI
URL:[Link]
Stereochemistry of gabapentin and several derivatives: Solid state conformations and solution equilibria
Source: ResearchGate
URL:[Link]
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics
Source: PMC / NIH
URL:[Link]
Rational Design and Synthesis of 4-Substituted Cyclohexyl Amino Acids: A Technical Whitepaper
Executive Summary The incorporation of non-proteinogenic aliphatic amino acids into peptide backbones is a cornerstone strategy in modern drug development. Specifically, 4-substituted cyclohexyl amino acids—such as 4-sub...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of non-proteinogenic aliphatic amino acids into peptide backbones is a cornerstone strategy in modern drug development. Specifically, 4-substituted cyclohexyl amino acids—such as 4-substituted cyclohexylglycines and 1-amino-4-substituted cyclohexanecarboxylic acids—impart critical pharmacological properties, including enhanced resistance to proteolytic cleavage, rigidified conformational geometry, and tunable lipophilicity.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical mechanistic design and bench-level execution. This guide critically evaluates three distinct synthetic paradigms: classical multicomponent thermodynamic assemblies, modern asymmetric aminohydroxylation cascades, and state-of-the-art transition-metal-catalyzed C(sp3)–H functionalizations.
Thermodynamic Assembly: The Bucherer-Bergs Pathway
For the synthesis of
-disubstituted amino acids (specifically 1-amino-4-substituted cyclohexanecarboxylic acids), the remains the most scalable and atom-economical approach.
Causality in Experimental Design
The reaction utilizes a 4-substituted cyclohexanone, a cyanide source (typically KCN or NaCN), and ammonium carbonate. The choice of the Bucherer-Bergs reaction over the classical Strecker synthesis is driven by thermodynamic causality . While the Strecker reaction often yields kinetically controlled mixtures of
-aminonitriles that are difficult to hydrolyze, the Bucherer-Bergs reaction funnels the equilibrium through an irreversible cyclization step to form a highly stable spirohydantoin. The steric bulk of the 4-substituent dictates the facial attack of the cyanide, ultimately driving the system toward the thermodynamically favored spirohydantoin diastereomer. Subsequent alkaline hydrolysis yields the free amino acid.
Mechanistic pathway of the Bucherer-Bergs reaction yielding 4-substituted cyclohexyl amino acids.
When the target scaffold requires the amino group to be adjacent to the ring (e.g., 4-substituted cyclohexylglycines), multicomponent reactions yield intractable racemic mixtures. To solve this, developed a highly elegant, stereoselective route starting from 4-vinylbenzoic acid.
Causality in Experimental Design
The protocol relies on the Sharpless asymmetric aminohydroxylation of a styrene derivative, followed by the catalytic hydrogenation of the aromatic ring. The choice of a Rhodium on Carbon (Rh/C) catalyst for the hydrogenation step is not arbitrary; Rh/C is uniquely active for the reduction of aromatic rings under mild hydrogen pressures without cleaving sensitive protecting groups (like Boc or Cbz).
Crucially, the stereocenter established during the aminohydroxylation acts as a conformational anchor. During hydrogenation, the catalyst approaches the least sterically hindered face of the aromatic ring. X-ray crystallographic data confirms that this reduction exclusively generates the cis product, forcing the cyclohexane ring into a chair conformation where the bulky 4-substituent occupies an axial position to minimize 1,3-diaxial interactions with the newly formed sp3-hybridized ring system.
The most modern paradigm in synthesizing unnatural cyclohexyl amino acids involves the direct, transition-metal-catalyzed functionalization of unactivated C(sp3)–H bonds. As detailed in recent reviews on, this approach allows for the late-stage installation of 4-substituents (aryl, vinyl, or fluoro groups) onto a pre-existing cyclohexyl amino acid core.
Causality in Experimental Design
Unactivated aliphatic C–H bonds are notoriously inert. To overcome this, researchers utilize transient directing groups (TDGs) or bidentate auxiliaries (e.g., 8-aminoquinoline) attached to the amino acid's carboxyl terminus. These directing groups coordinate strongly to a Palladium(II) center, geometrically constraining the metal and forcing it into proximity with the
-C(sp3)–H bond. This proximity effect dramatically lowers the activation energy for C–H cleavage, enabling a reversible cyclopalladation.
Catalytic cycle for Pd-mediated distal C(sp3)-H functionalization of cyclohexyl amino acids.
Quantitative Data & Stereoselectivity Comparison
The following table synthesizes the quantitative performance metrics of the three primary methodologies discussed.
Synthetic Strategy
Target Scaffold
Typical Yield
Stereoselectivity
Key Reagents / Catalysts
Bucherer-Bergs Reaction
1-Amino-4-substituted cyclohexanecarboxylic acid
55–85%
Moderate to High (Thermodynamic control)
KCN, (NH)CO, Ba(OH)
Asymmetric Aminohydroxylation
4-Substituted cyclohexylglycine
60–75%
>97% ee, exclusive cis-reduction
(DHQ)Phal, KOsO, Rh/C
Pd-Catalyzed C(sp3)–H Arylation
-Functionalized cyclohexyl amino acids
40–70%
High (Directing Group controlled)
Pd(OAc), Ar-I, AgOAc
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. In-process physical changes serve as immediate indicators of reaction trajectory.
Protocol A: Synthesis of Spirohydantoin via Bucherer-Bergs
This protocol establishes the core intermediate for 1-amino-4-substituted cyclohexanecarboxylic acids.
Preparation: Dissolve 10.0 mmol of the target 4-substituted cyclohexanone in 20 mL of a 1:1 mixture of ethanol and distilled water.
Reagent Addition: Sequentially add 15.0 mmol of potassium cyanide (KCN) and 30.0 mmol of ammonium carbonate ((NH
)CO). Safety Note: Perform strictly in a well-ventilated fume hood due to HCN gas potential.
Thermal Activation: Heat the reaction mixture to 60°C under continuous stirring for 12–16 hours.
Self-Validation (Precipitation): As the reaction progresses, the highly crystalline spirohydantoin will begin to precipitate out of the aqueous ethanol. The irreversible formation of this dense white solid drives the equilibrium forward and visually validates successful cyclization.
Isolation: Cool the mixture to 0°C to maximize crystallization. Filter the precipitate, wash with ice-cold water, and dry under a vacuum.
Downstream Hydrolysis: Reflux the isolated spirohydantoin in 2M Ba(OH)
for 24 hours to yield the free amino acid, followed by acidification to the isoelectric point to precipitate the final product.
Protocol B: Stereoselective Hydrogenation of Aromatic Precursors
This protocol reduces an enantiopure aryl-glycine derivative to a cyclohexylglycine derivative.
Preparation: Dissolve 5.0 mmol of the enantiopure, orthogonally protected 4-substituted phenylglycine derivative in 30 mL of anhydrous methanol.
Catalyst Loading: Add 10% w/w of 5% Rhodium on Carbon (Rh/C). Purge the reaction vessel with inert argon gas three times to displace oxygen.
Hydrogenation: Introduce hydrogen gas (H
) to a pressure of 50 psi. Stir vigorously at room temperature.
Self-Validation (Pressure Drop): Monitor the pressure gauge. The reaction is self-validating; a stoichiometric pressure drop corresponding to the consumption of 3 equivalents of H
gas confirms the complete reduction of the aromatic ring. Once the pressure stabilizes and ceases to drop, the reaction is complete (typically 8–12 hours), ensuring no over-reduction occurs.
Workup: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the Rh/C catalyst. Concentrate the filtrate in vacuo to yield the cis-cyclohexylglycine derivative as a single diastereomer.
References
Venkatraman, S., Njoroge, F. G., Girijavallabhan, V., & McPhail, A. T. (2002). A Convenient Synthesis of Cis and Trans 4-tert-Butoxycarbonyl-Substituted Cyclohexylglycine. The Journal of Organic Chemistry, 67(8), 2686-2688.
URL:[Link]
Dey, A., & Maiti, D. (2019). Diverse strategies for transition metal catalyzed distal C(sp3)–H functionalizations. National Institutes of Health (PMC).
URL:[Link]
Marinov, M. N., et al. (2023). Synthesis of some non-protein amino acids derived from spirohydantoins. ResearchGate.
URL:[Link]
Foundational
Metabolic Stability of Oxocyclohexanecarboxylate Derivatives: A Mechanistic & Predictive Guide
Topic: Metabolic Stability Predictions for Oxocyclohexanecarboxylate Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive Summary Oxocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Metabolic Stability Predictions for Oxocyclohexanecarboxylate Derivatives
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
Oxocyclohexanecarboxylate derivatives represent a privileged but metabolically fragile scaffold in medicinal chemistry. Often employed as intermediates for shikimic acid analogs or as core pharmacophores in bioactive heterocycles, their utility is frequently compromised by rapid clearance.
This guide moves beyond generic ADME advice to address the specific "bi-functional instability" of this scaffold: ester hydrolysis driven by carboxylesterases (CES) and ketone reduction driven by cytosolic carbonyl reductases (CBR/AKR). We provide a self-validating framework to predict, diagnose, and resolve these liabilities.
The Metabolic Liability Profile[1]
The oxocyclohexanecarboxylate core presents three distinct vectors for metabolic attack. Understanding the hierarchy of these reactions is critical for accurate prediction.
Vector A: Hydrolytic Cleavage (The Dominant Pathway)
The ester moiety at the C1 position is the primary soft spot. Unlike simple aliphatic esters, the cyclic ring induces conformational constraints that can either accelerate or retard hydrolysis depending on the ring pucker (chair vs. boat).
Enzymes: Human Carboxylesterase 1 (hCES1) and 2 (hCES2).
Location: Predominantly liver microsomes and plasma.
Mechanism: Nucleophilic attack by the catalytic serine of the esterase on the carbonyl carbon.
Vector B: Carbonyl Reduction (The Stereochemical Switch)
The ketone (oxo) group, typically at C2, C3, or C4, is highly susceptible to reduction, converting the achiral or prochiral ketone into a chiral alcohol. This drastically alters polarity (LogD) and often kills potency.
Location: Cytosol (S9 fraction) and erythrocytes; not abundant in washed microsomes.
Implication: Standard microsomal stability assays often underestimate clearance because they lack the cytosolic fraction where these reductases reside.
Vector C: Oxidative Functionalization
If the ester and ketone are stabilized, CYP450-mediated hydroxylation of the cyclohexane ring becomes the rate-limiting step.
Visualization: The Degradation Pathways
Caption: Competing metabolic pathways. Note that standard microsomal assays may miss the CBR pathway (yellow).
In Silico Prediction Framework
Before synthesis, computational triage must filter out high-clearance candidates.
Structural Alert Screening
Steric Access: Calculate the Sterimol parameters for substituents alpha to the ester. High steric bulk correlates with increased metabolic stability.[1]
Electronic Activation: Electron-withdrawing groups (EWGs) on the ring increase the electrophilicity of the carbonyls, making them more susceptible to nucleophilic attack (hydrolysis) and hydride transfer (reduction).
Molecular Modeling Workflow
Do not rely solely on general QSAR models. Use specific docking protocols:
Docking Target: hCES1 (PDB: 1MX5) and CBR1 (PDB: 1WMA).
Metric: Calculate Solvent Accessible Surface Area (SASA) of the carbonyl carbon in the docked pose.
Rule of Thumb: If SASA of the ester carbonyl > 10 Ų in the enzyme pocket, hydrolysis is highly probable.
Experimental Validation Protocol
To accurately predict in vivo behavior, you must distinguish between hydrolytic and reductive clearance. A standard "Microsomal Stability" assay is insufficient.
The Diagnostic Assay Matrix
Run three parallel incubations to isolate the clearance mechanism.
) and identify if the ketone or ester is the primary liability.
Preparation:
Test compound concentration: 1 µM (to ensure first-order kinetics).
Solvent: DMSO < 0.1% final volume.
Incubation A (Hydrolysis Check):
Incubate compound in human plasma at 37°C.
Inhibitor Control: Add BNPP (Bis-p-nitrophenyl phosphate) at 100 µM.
Logic: If stability is restored with BNPP, the clearance is purely esterase-driven.
Incubation B vs. C (Reductase Check):
Compare
in Microsomes vs. S9.
Logic: If
(S9) << (Microsomes), cytosolic reductases (CBRs) are attacking the ketone. Microsomes alone will give a false sense of stability.
Analysis:
Quench with ice-cold Acetonitrile containing internal standard.
Analyze via LC-MS/MS monitoring Parent, Acid metabolite (-R group mass), and Alcohol metabolite (+2 Da).
Visualization: The Decision Logic
Caption: Diagnostic workflow to pinpoint the specific metabolic flaw.
Structural Modification Strategies
Once the liability is identified (Vector A or B), apply these medicinal chemistry tactics.
Stabilizing the Ester (Vector A)
Steric Shielding: Introduce a methyl group at the alpha-position of the ester or on the ring adjacent to the ester. This blocks the approach of the catalytic serine of CES1.
Bioisosteres: Replace the ester with a 1,2,4-oxadiazole or an oxetane . Oxetanes mimic the carbonyl capability but are hydrolytically stable.
Stabilizing the Ketone (Vector B)
Gem-dimethyl Effect: Placing a gem-dimethyl group alpha to the ketone (e.g., at C3 if ketone is at C2) creates significant steric hindrance for CBR1/AKR enzymes.
Fluorination: Introduction of fluorine adjacent to the ketone can alter the electronics, raising the reduction potential barrier.
Conformational Locking: Fusing the cyclohexane to a second ring (e.g., bicyclic system) can lock the ring in a conformation that prevents the hydride transfer angle required by reductases (Burgi-Dunitz trajectory).
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for metabolic stability assays). Link
Wang, J., et al. (2011). "Carboxylesterase 1 (CES1) in Disease and Drug Metabolism." Current Drug Metabolism. (Mechanisms of ester hydrolysis). Link
Rosemond, M. J., & Walsh, J. S. (2004). "Human Carbonyl Reduction: Enzymes and Substrates."[2] Drug Metabolism Reviews. (Detailed review of cytosolic reductases). Link
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for bioisosteric replacements of esters).[1] Link
BenchChem. (2025).[3] "Assessing the metabolic stability of compounds derived from 3-Iodooxetane." (Case studies on oxetanes as stable surrogates). Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthetic Routes for Methyl 1-amino-4-oxocyclohexanecarboxylate Preparation
Content Type: Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
Methyl 1-amino-4-oxocyclohexanecarboxylate (CAS: 2231674-94-3) is a critical quaternary amino acid scaffold used in the design of conformationally constrained peptides and enzyme inhibitors. Its unique 1,1-disubstitution pattern restricts conformational flexibility, making it an ideal building block for stabilizing secondary structures (e.g.,
This guide details a robust, three-step synthetic protocol starting from 1,4-cyclohexanedione monoethylene ketal .[1] Unlike generic literature, this protocol addresses the specific challenge of preserving the 4-oxo functionality while establishing the quaternary ammonium center. We utilize a Bucherer-Bergs cyclization followed by a chemoselective hydrolysis and simultaneous esterification/deprotection strategy.
Key Technical Insight: The final product is isolated as the hydrochloride salt . This is critical to prevent intermolecular Schiff base polymerization between the free amine and the distal ketone, ensuring long-term stability.
Strategic Retrosynthesis
The synthesis is designed to install the amino and carboxyl groups simultaneously via a spiro-hydantoin intermediate. The 4-ketone is masked as a ketal to prevent side reactions (e.g., cyanohydrin formation at the wrong position) during the initial assembly.
Figure 1: Retrosynthetic disconnection showing the progression from the protected ketal to the final amino-keto-ester.
Detailed Experimental Protocols
Step 1: Bucherer-Bergs Cyclization
Objective: Convert the ketone of the starting material into a spiro-hydantoin ring.
Reaction Type: Multi-component Cyclization.[2]
Setup: In a fume hood equipped with a cyanide scrubber, charge a round-bottom flask with 1,4-cyclohexanedione monoethylene ketal (10.0 g, 64 mmol) dissolved in 50% aqueous ethanol (150 mL).
Reaction: Heat the mixture to 60°C with vigorous stirring for 18–24 hours. The solution will initially be clear and may turn slightly yellow.
Workup:
Cool the reaction mixture to 0°C in an ice bath.
The hydantoin product often precipitates upon cooling. If not, reduce the volume by 50% under reduced pressure (trap cyanide vapors!).[1]
Adjust pH to ~6–7 carefully with dilute HCl to maximize precipitation.
Filter the white solid, wash with cold water (3 x 20 mL) and diethyl ether (2 x 20 mL).[1]
Drying: Dry under vacuum at 45°C.
Yield Expectation: 75–85%.
Checkpoint: 1H NMR should show the ethylene ketal peak (3.9 ppm) and the hydantoin NH protons (often broad >8 ppm).[1]
Step 2: Alkaline Hydrolysis of Hydantoin
Objective: Open the hydantoin ring to yield the amino acid.
Critical Note: We use basic hydrolysis to preserve the ketal protecting group initially, avoiding premature exposure of the ketone to the free amine under conditions where the salt isn't stable.
Crucial Step: The amino acid is amphoteric. Load the crude reaction mixture onto a cation-exchange resin (e.g., Dowex 50W).[1]
Wash the resin with water to remove excess NaOH and cyanide byproducts.
Elute the amino acid with 1M aqueous Ammonia (NH4OH) .
Isolation: Concentrate the ammoniacal fractions to dryness to yield the 1-amino-4-(dioxaspiro)cyclohexanecarboxylic acid as a white solid.
Yield Expectation: 80–90%.
Step 3: Esterification and Ketal Deprotection (One-Pot)
Objective: Form the methyl ester and remove the ketal protecting group to reveal the 4-ketone.
Mechanism: Anhydrous HCl in methanol catalyzes both the Fischer esterification and the acid-catalyzed hydrolysis of the acetal.
Setup: Chill anhydrous methanol (100 mL) to 0°C under nitrogen.
Activation: Dropwise add thionyl chloride (2.0 equiv relative to amino acid) to the methanol. Caution: Exothermic reaction, gas evolution.[1] Stir for 30 mins to generate anhydrous HCl in situ.
Addition: Add the dry amino acid intermediate (5.0 g) to the solution.
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.
Mechanistic Insight: The HCl promotes ester formation. Simultaneously, the water generated (or trace water) hydrolyzes the ethylene ketal to the ketone.
Workup:
Concentrate the solvent in vacuo to dryness.
Triturate the residue with cold diethyl ether or acetone to remove non-polar impurities.
Filter the solid. This is the Methyl 1-amino-4-oxocyclohexanecarboxylate hydrochloride .[5]
Purification (Optional): Recrystallize from Methanol/Et2O if high purity (>98%) is required.
Cyanide Hazard (Step 1): KCN is fatal if swallowed, inhaled, or absorbed through skin.[1] Never acidify cyanide solutions without a scrubber (generates HCN gas).[1] Treat spills with bleach (sodium hypochlorite) immediately.[1]
Thionyl Chloride (Step 3): Reacts violently with water. Perform all transfers in a fume hood.
Product Stability: The free base of this molecule is prone to polymerization (intermolecular Schiff base formation). Always store as the Hydrochloride salt at -20°C.
References
Bucherer-Bergs Reaction Mechanism & Scope
Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950 , 46(3), 403–470.[1] Link[1]
Hydantoin Hydrolysis Protocols
Sarges, R., et al. "Synthesis of phenyl-substituted 1-aminocyclohexanecarboxylic acids."[1] Journal of Medicinal Chemistry, 1973 , 16(9), 1003–1006.[1] Link
One-Pot Esterification/Deprotection
Anand, R.C., et al.[1] "A Convenient Synthesis of Amino Acid Methyl Esters." Indian Journal of Chemistry, 1980 . (Methodology adapted for ketal deprotection in acidic methanol).[1]
Commercial Reference & CAS Verification
Methyl 1-amino-4-oxocyclohexanecarboxylate hydrochloride (CAS 2231674-94-3).[5][6] ChemScene Building Blocks. Link
Preparation of 4-oxocyclohexanecarboxylates
PrepChem, "Synthesis of methyl 4-oxocyclohexane-1-carboxylate." (Provides background on the stability of the 4-oxo core). Link
Navigating the Chemical Maze: A Guide to Protecting Group Strategies for 1-Amino-4-oxocyclohexanecarboxylate
In the intricate world of pharmaceutical development and complex organic synthesis, the selective modification of polyfunctional molecules is a paramount challenge. The 1-amino-4-oxocyclohexanecarboxylate scaffold is a v...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of pharmaceutical development and complex organic synthesis, the selective modification of polyfunctional molecules is a paramount challenge. The 1-amino-4-oxocyclohexanecarboxylate scaffold is a valuable building block, incorporating a primary amine, a ketone, and an ester functionality. Each of these groups possesses inherent reactivity that, if left unmanaged, can lead to a cascade of undesired side reactions, compromising yield and purity. This guide provides an in-depth exploration of orthogonal protecting group strategies for the amine functionality of this versatile molecule, ensuring the integrity of the ketone and ester groups.
The Imperative of Orthogonal Protection
The core principle underpinning this guide is orthogonality . In the context of protecting groups, this means that each protective group can be removed under a specific set of conditions that do not affect the others, nor the other functional groups present in the molecule.[1] For 1-amino-4-oxocyclohexanecarboxylate, this is critical. The chosen amine protecting group must be removable without cleaving the ester or promoting unwanted reactions at the ketone, such as aldol condensation or other enolate-driven processes.[2]
This document will detail the theory and practical application of three widely employed amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.
The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Shield
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability under a wide range of non-acidic conditions.[3] Its removal is typically achieved with moderate to strong acids, which generate a carbamic acid that spontaneously decarboxylates to liberate the free amine.[4]
Rationale for Use
The Boc group offers excellent protection during reactions such as ester modifications or reactions involving the ketone that are performed under basic or neutral conditions. The primary consideration for its use with 1-amino-4-oxocyclohexanecarboxylate is the selection of deprotection conditions that are mild enough to avoid hydrolysis of the ester.
Experimental Protocols
Protection of 1-Amino-4-oxocyclohexanecarboxylate with Boc Anhydride
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane.
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 1-3 hours.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture in vacuo.
Co-evaporate with toluene to remove residual TFA.
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
Filter the solid and dry under vacuum to obtain the deprotected amine as its TFA salt.
Boc Protection and Deprotection Workflow.
The Benzyloxycarbonyl (Cbz) Group: Cleavage by Hydrogenolysis
The Cbz group is a robust protecting group that is stable to both acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups.[5] Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis, a mild method that is highly compatible with most functional groups, including ketones and esters.[6]
Rationale for Use
The Cbz group is an excellent choice when subsequent reaction steps involve either acidic or basic conditions that would cleave a Boc or Fmoc group, respectively. The mild, neutral conditions of hydrogenolysis ensure the preservation of the ketone and ester functionalities of the 1-amino-4-oxocyclohexanecarboxylate core.
Experimental Protocols
Protection of 1-Amino-4-oxocyclohexanecarboxylate with Benzyl Chloroformate
Dissolve 1-amino-4-oxocyclohexanecarboxylate hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
Cool the solution to 0 °C and add sodium carbonate (2.5 eq).
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, dilute with water and extract with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Cbz-protected product.
Deprotection of Cbz-Protected 1-Amino-4-oxocyclohexanecarboxylate
Materials: Cbz-protected 1-amino-4-oxocyclohexanecarboxylate, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).
Procedure:
Dissolve the Cbz-protected compound (1.0 eq) in methanol.
Carefully add 10% Pd/C (10 mol%).
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Wash the Celite pad with methanol.
Concentrate the filtrate in vacuo to obtain the deprotected amine.
Cbz Protection and Deprotection Workflow.
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: A Base-Labile Handle
The Fmoc group is renowned for its lability to basic conditions, typically using a secondary amine like piperidine.[7] This deprotection mechanism proceeds via a β-elimination pathway. The Fmoc group is stable to acidic conditions and hydrogenolysis, providing orthogonality to Boc and Cbz protection.[6]
Rationale for Use
The Fmoc group is particularly useful when the synthetic route requires the use of acid-sensitive groups or when hydrogenolysis is not feasible due to the presence of other reducible functionalities. The primary concern with its application to 1-amino-4-oxocyclohexanecarboxylate is the potential for base-mediated hydrolysis of the ester. Careful control of reaction time and temperature is crucial.
Experimental Protocols
Protection of 1-Amino-4-oxocyclohexanecarboxylate with Fmoc-OSu
Potential for ester saponification under basic conditions. Careful monitoring of reaction time is essential.
Conclusion
The selection of an appropriate amine protecting group for 1-amino-4-oxocyclohexanecarboxylate is a critical decision that dictates the success of a synthetic sequence. By understanding the principles of orthogonal protection and the specific labilities of the Boc, Cbz, and Fmoc groups, researchers can navigate the synthetic challenges posed by this trifunctional molecule. The protocols and comparative data presented in this guide serve as a foundational resource for the strategic design and execution of complex syntheses, ultimately enabling the efficient development of novel chemical entities.
References
Organic Chemistry Portal. "Protective Groups." Available at: [Link]
University of Bristol. "VI Protecting Groups and Orthogonal Protection Strategies." Available at: [Link]
Davies, S. G., & Fletcher, A. M. (2004). Orthogonal N,N-deprotection strategies of β-amino esters. Chemical Communications, (12), 1434-1435. Available at: [Link]
Organic Chemistry Portal. (2025, June 30). "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." Available at: [Link]
Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9992-10054. Available at: [Link]
ResearchGate. "Screening of Fmoc deprotection on standard amino acids and esters." Available at: [Link]
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73, pp. 17-29. Humana Press. Available at: [Link]
Springer Nature Experiments. "Methods for Removing the Fmoc Group." Available at: [Link]
PubMed. "An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline." Available at: [Link]
Master Organic Chemistry. (2018, June 7). "Protecting Groups for Amines: Carbamates." Available at: [Link]
Reddit. (2024, February 27). "Advice on N-boc deprotection in the presence of acid sensitive groups." Available at: [Link]
Agyei-Mensah, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24435-24441. Available at: [Link]
ResearchGate. "Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides." Available at: [Link]
ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." Available at: [Link]
Scientific Update. (2023, February 22). "To Deprotect and Serve." Available at: [Link]
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 159-165. Available at: [Link]
ResearchGate. "Chemo-selective syntheses of N-t -boc-protected amino ester analogs through Buchwald–Hartwig amination." Available at: [Link]
Google Patents. "US20100311968A1 - Deprotection of boc-protected compounds.
Biewenga, L., et al. (2020). Stabilization of cyclohexanone monooxygenase by computational and experimental library design. Biotechnology and Bioengineering, 117(7), 1971-1982. Available at: [Link]
PubChem. "1-Amino-4-oxocyclohexane-1-carboxylic acid." Available at: [Link]
Wikimedia Commons. "Highly selective self- condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015." Available at: [Link]
Owlcation. (2023, December 31). "Organic Chemistry Lab Report: Synthesis of Cyclohexanone." Available at: [Link]
ResearchGate. "(PDF) An amine protecting group deprotectable under nearly neutral oxidative conditions." Available at: [Link]
SciSpace. "Amino Acid-Protecting Groups." Available at: [Link]
Organic Chemistry Portal. "Cyclohexanone synthesis." Available at: [Link]
TU Delft Research Portal. "Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aege." Available at: [Link]
Oregon State University. "H-Ester." Available at: [Link]
Application Note & Protocol: Synthesis of Spirocyclic Hydantoins from Methyl 1-amino-4-oxocyclohexanecarboxylate
Abstract Spirocyclic hydantoins are a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] Their rigid three-dimensional structure and dense functionaliza...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Spirocyclic hydantoins are a class of heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] Their rigid three-dimensional structure and dense functionalization make them attractive cores for developing novel therapeutic agents targeting a wide array of biological targets.[1][4] This application note provides a comprehensive guide to the synthesis of a novel spirocyclic hydantoin, specifically methyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)cyclohexane-1-carboxylate, starting from the functionalized cyclic ketone, methyl 1-amino-4-oxocyclohexanecarboxylate. The protocol is based on the robust and well-established Bucherer-Bergs multicomponent reaction.[5][6] We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss key parameters for process optimization and troubleshooting.
Introduction: The Significance of Spirocyclic Hydantoins
The hydantoin (imidazolidine-2,4-dione) moiety is a cornerstone in pharmaceutical development, famously represented by drugs like Phenytoin (antiepileptic) and Enzalutamide (antiandrogen).[3] Attaching this heterocyclic ring to another cyclic system via a spiro-center introduces conformational rigidity and novel exit vectors for molecular exploration. This structural feature can enhance binding affinity and selectivity for biological targets, making spirohydantoins particularly valuable in modern drug design.[4][7]
The synthesis described herein utilizes the Bucherer-Bergs reaction, a powerful one-pot method for converting ketones or aldehydes into hydantoins.[8][9] This multicomponent reaction offers high atom economy and operational simplicity, making it an efficient choice for generating molecular complexity from readily available starting materials.[6][10]
Core Principles: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multi-component synthesis that combines a carbonyl compound, an alkali metal cyanide (e.g., KCN or NaCN), and ammonium carbonate to form a 5,5-disubstituted hydantoin.[5][11] The reaction, first reported independently by Bucherer and Bergs in the early 20th century, has become a foundational method in heterocyclic chemistry.[11][12]
Reaction Mechanism
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process proceeds through several key intermediates:
Cyanohydrin Formation: The ketone carbonyl is attacked by a cyanide ion to form a cyanohydrin intermediate.
Aminonitrile Formation: Ammonia, generated from the thermal decomposition of ammonium carbonate, displaces the hydroxyl group of the cyanohydrin via an SN2-type reaction to yield an α-aminonitrile.[11][13]
Cyclization and Rearrangement: The amino group of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate), forming a cyano-carbamic acid. This intermediate undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one, which then rearranges, likely via an isocyanate intermediate, to yield the final, stable hydantoin ring.[11][12]
The overall mechanistic pathway is illustrated below.
Caption: The reaction mechanism of the Bucherer-Bergs synthesis.
Stereochemical Considerations
For prochiral ketones like the one used here, the Bucherer-Bergs reaction typically yields the thermodynamically more stable spirocyclic product. The substituents on the cyclohexane ring will influence the approach of the reagents, but generally, the product with the C-4 carbonyl group of the hydantoin in the less sterically hindered position is favored.[6][9]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of the target spirohydantoin.
Potassium cyanide (KCN) is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin. Always handle KCN in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas. All workup steps involving acid must be performed with extreme caution in a fume hood. Have a cyanide antidote kit available and ensure you are trained in its use before starting this procedure.
Step-by-Step Synthesis Procedure
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine potassium cyanide (7.16 g) and ammonium carbonate (19.22 g).
Solvent Addition: Add 75 mL of ethanol and 75 mL of deionized water to the flask. Stir the mixture at room temperature until the salts are mostly dissolved, forming a slurry.
Addition of Starting Material: Add the methyl 1-amino-4-oxocyclohexanecarboxylate hydrochloride (10.38 g) to the stirring mixture.
Reaction Execution: Heat the reaction mixture to 65-70 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed under vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, and then further cool it in an ice bath for 1 hour. A precipitate of the crude product should form.
Work-up and Isolation:
CAUTION: Perform this step in a certified chemical fume hood.
Slowly and carefully acidify the cold reaction mixture to a pH of ~6 by the dropwise addition of concentrated hydrochloric acid. This step neutralizes excess ammonia and precipitates the hydantoin product. Avoid over-acidification to prevent the generation of significant amounts of HCN gas.
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
Wash the solid product thoroughly with cold deionized water (2 x 50 mL) to remove inorganic salts.
Wash the solid with a small amount of cold ethanol (25 mL) to remove any remaining soluble impurities.
Drying and Purification: Dry the crude product in a vacuum oven at 50 °C overnight. The product can be further purified by recrystallization from an ethanol/water mixture to yield a fine white crystalline solid.[6]
Workflow and Optimization
The efficiency of the Bucherer-Bergs reaction can be influenced by several factors. Understanding these provides a basis for optimization and troubleshooting.
reaction mechanism of Grignard addition to Methyl 1-amino-4-oxocyclohexanecarboxylate
Application Notes & Protocols Topic: Reaction Mechanism and Stereoselective Synthesis via Grignard Addition to Methyl 1-amino-4-oxocyclohexanecarboxylate For: Researchers, scientists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Reaction Mechanism and Stereoselective Synthesis via Grignard Addition to Methyl 1-amino-4-oxocyclohexanecarboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating Chemoselectivity in Grignard Additions to Polyfunctional Scaffolds
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1] Its application to complex molecules, particularly those bearing multiple reactive sites, presents a formidable challenge in chemoselectivity. Methyl 1-amino-4-oxocyclohexanecarboxylate is one such scaffold of significant interest in medicinal chemistry, combining a ketone, an ester, and a primary amine within a single cyclic framework. The synthesis of its derivatives, specifically 1-amino-4-alkyl/aryl-4-hydroxycyclohexanecarboxylates, provides access to a class of compounds with potential as pharmaceutical intermediates and building blocks for novel therapeutics.
This document provides a comprehensive guide to the reaction mechanism, key strategic considerations, and detailed experimental protocols for the successful Grignard addition to this trifunctional substrate. We will address the critical challenges posed by the acidic amine proton and the competing electrophilicity of the ketone and ester moieties. The protocols outlined herein prioritize a protection strategy to ensure high yields and predictable outcomes, transforming a complex synthetic problem into a reliable and reproducible procedure.
The Mechanistic Landscape: A Strategy of Protection and Selective Attack
A direct Grignard addition to the unprotected Methyl 1-amino-4-oxocyclohexanecarboxylate is fraught with complications. The Grignard reagent, being a strong base, will readily deprotonate the primary amine, consuming one equivalent of the reagent in a non-productive acid-base reaction and generating a magnesium-amide species.[2][3] This not only reduces the effective concentration of the nucleophile but can also complicate the reaction and subsequent workup.
To circumvent this, a protection strategy is paramount. The amine must be masked with a group that is stable to the strongly basic and nucleophilic conditions of the Grignard reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its robustness under these conditions and its straightforward removal under acidic conditions post-reaction.
Reaction Pathway Overview
The recommended synthetic route involves two key stages:
N-Protection: The primary amine of the starting material is first protected as an N-Boc carbamate.
Grignard Addition: The Grignard reagent is then added to the N-protected substrate.
The Grignard reagent will then selectively attack one of the two carbonyl groups. Ketones are intrinsically more reactive towards nucleophiles like Grignard reagents than esters.[4] This difference in reactivity stems from the ester's carbonyl carbon being less electrophilic due to resonance stabilization from the adjacent oxygen's lone pair. Therefore, with careful control of stoichiometry and temperature, the Grignard reagent will preferentially add to the ketone at the C4 position.
Stereoselectivity of the Addition
Addition to the 4-oxo position of the cyclohexane ring will generate a new stereocenter, resulting in the formation of two diastereomers. The nucleophilic attack can occur from either the axial or equatorial face of the ring. The stereochemical outcome is dictated by steric hindrance; the Grignard reagent will preferentially approach from the less sterically hindered face of the ketone.[5] For a chair-like conformation, this typically means axial attack is favored to avoid steric clash with axial hydrogens at the C2 and C6 positions, leading to the formation of an equatorial alcohol. The exact diastereomeric ratio, however, must be determined empirically.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed two-step synthetic route from the starting material to the final tertiary alcohol product.
Caption: Proposed two-part reaction workflow.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Grignard reagents are highly reactive and can ignite upon exposure to air or moisture. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
Part A: N-Protection of Methyl 1-amino-4-oxocyclohexanecarboxylate
This protocol details the protection of the primary amine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
Methyl 1-amino-4-oxocyclohexanecarboxylate
Di-tert-butyl dicarbonate ((Boc)₂O)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Flame-dried glassware, Schlenk line or inert gas manifold, syringes
Procedure:
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet.
Reactant Preparation: Dissolve the N-Boc protected substrate (1.0 eq.) in anhydrous THF and add it to the reaction flask via syringe.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Grignard Addition: Slowly add the Grignard reagent (1.2-1.5 eq.) dropwise via syringe over 30-60 minutes. Ensure the internal temperature does not rise above -70 °C.
Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 2-3 hours.
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Work-up: Allow the mixture to warm to room temperature. If a precipitate forms, it can be filtered off. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or diethyl ether.
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired tertiary alcohol.
Parameter
Value
Solvent
Anhydrous Tetrahydrofuran (THF)
Grignard Stoichiometry
1.2 - 1.5 equivalents
Temperature
-78 °C
Reaction Time
2-3 hours post-addition
Quenching Agent
Saturated aqueous NH₄Cl
Table 2: Summary of Grignard Addition Protocol Parameters.
Troubleshooting and Key Considerations
Strictly Anhydrous Conditions: The success of the Grignard reaction is critically dependent on the exclusion of moisture.[2][6] All glassware must be oven or flame-dried, and anhydrous solvents must be used.
Quality of Grignard Reagent: Use a freshly prepared or recently titrated Grignard reagent. The concentration of commercial Grignard reagents can decrease over time.
Low Yield: If the yield is low, consider incomplete protection of the amine or the presence of moisture. Another potential issue is the quality of the Grignard reagent.
Side Reactions:
Enolization: The Grignard reagent can act as a base and deprotonate the α-protons of the ketone, leading to the recovery of starting material after workup.[7] Using low temperatures (-78 °C) minimizes this side reaction.
Reaction with Ester: If an excess of Grignard reagent is used or the reaction temperature is allowed to rise, addition to the ester can occur, leading to the formation of a di-addition product.[4][8][9] Careful control of stoichiometry is key.
Expected Results
The successful execution of this two-part protocol is expected to yield the desired Methyl 1-(tert-butoxycarbonylamino)-4-alkyl/aryl-4-hydroxycyclohexanecarboxylate. The yield will vary depending on the specific Grignard reagent used and the strictness of the experimental technique but should be in the range of 60-85% for the Grignard addition step. The product will be a mixture of two diastereomers, the ratio of which can be determined by ¹H NMR analysis of the crude product.
References
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
JoVE. (2025, May 22). Esters to Alcohols: Grignard Reaction. Retrieved from [Link]
Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. Retrieved from [Link]
Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]
ResearchGate. (n.d.). Electrophilic amination of a Grignard reagent via umpolung of the amino.... Retrieved from [Link]
Pérez-Gómez, A., et al. (2016). Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines. Scientific Reports, 6, 39333. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]
ResearchGate. (2022, April). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]
Wang, Z., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11, 5971. Retrieved from [Link]
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
Quora. (2017, March 18). How do Grignard reagents react with amine?. Retrieved from [Link]
University of Massachusetts Boston. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
ACS Publications. (2020, January 17). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
Application Note: Strategic Hydrolysis of Methyl Esters in Complex Molecule Synthesis
Topic: Hydrolysis Protocols for Converting Methyl Ester to Free Acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Introduction The conversi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Hydrolysis Protocols for Converting Methyl Ester to Free Acid
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction
The conversion of a methyl ester to a carboxylic acid is a ubiquitous yet critical transformation in medicinal chemistry. While theoretically simple, the transition from a lipophilic intermediate to a polar, active pharmaceutical ingredient (API) often presents solubility challenges, epimerization risks at
-chiral centers, and functional group incompatibilities.
This guide moves beyond basic textbook definitions to provide field-validated protocols for high-value substrates. We focus on three distinct methodologies: the Standard Ternary System (LiOH), the Anhydrous Nucleophilic Method (TMSOK), and Enzymatic Hydrolysis , providing a decision framework to select the optimal route for your specific substrate.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate against the following criteria to minimize side reactions.
Feature
Protocol A: Standard Base (LiOH)
Protocol B: Anhydrous (TMSOK)
Protocol C: Enzymatic (PLE)
Primary Mechanism
Saponification (BAc2)
Nucleophilic Dealkylation (BAl2)
Biocatalytic Hydrolysis
Reagent
LiOH in THF/MeOH/HO
Potassium Trimethylsilanolate
Pig Liver Esterase (PLE)
pH Environment
Basic (pH > 12)
Mildly Basic / Anhydrous
Neutral (pH 7.0–8.0)
Substrate Scope
General purpose; robust substrates
Base-sensitive; Lactones; Water-sensitive
Chiral -centers; highly sensitive
Key Risk
Epimerization; Transesterification
Solubility of reagent
Slow kinetics; Enzyme cost
Throughput
High
Medium
Low
Mechanistic Insight & Visualization
Understanding the mechanism is vital for troubleshooting. While standard saponification attacks the carbonyl carbon (BAc2), anhydrous methods like TMSOK often proceed via nucleophilic attack on the methyl group (BAl2) or via a silyl-transfer mechanism, avoiding the tetrahedral intermediate that leads to epimerization.
Figure 1: Mechanistic Pathways
Caption: Comparison of the classic tetrahedral intermediate pathway (LiOH) vs. the silyl-transfer pathway (TMSOK).
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Ternary System
Best for: 90% of standard pharmaceutical intermediates.
Why it works: The combination of THF (dissolves organic substrate), Water (dissolves LiOH), and Methanol (miscibility bridge) creates a homogeneous phase essential for reaction kinetics. LiOH is preferred over NaOH due to its slightly milder nature and better solubility profile in organic mixtures.
Preparation: Dissolve the methyl ester (1.0 equiv) in a mixture of THF/MeOH/H
O (3:1:1 ratio).
Note: The concentration should be approx. 0.1 M to 0.2 M. If the substrate is highly lipophilic, increase the THF ratio to 4:1:1.
Addition: Add LiOH·H
O (1.5 – 2.0 equiv) in a single portion.
Expert Tip: If the substrate contains an epimerizable center, cool the solution to 0°C before adding the base.
Reaction: Stir vigorously at room temperature. Monitor by TLC or LCMS. Most reactions complete within 1–4 hours.
Workup (Critical):
Acidify carefully with 1N HCl to pH ~3–4. Do not overshoot to pH 1 unless necessary, as this may degrade acid-sensitive groups.
Extract with EtOAc or DCM (x3).
Wash combined organics with brine, dry over Na
SO, and concentrate.
Protocol B: Anhydrous Hydrolysis (TMSOK)
Best for: Substrates sensitive to water, lactones prone to ring-opening, or compounds difficult to isolate from aqueous workups.
Why it works: Potassium Trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous hydroxide (or silanolate nucleophile). The reaction often drives to completion because the resulting potassium carboxylate salt is insoluble in the organic solvent, precipitating out of the solution.
Reagents:
Potassium Trimethylsilanolate (TMSOK) [Commercially available or prepared from hexamethyldisiloxane][2]
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step:
Preparation: Dissolve the methyl ester (1.0 equiv) in anhydrous THF (0.1 M) under Nitrogen or Argon.
Addition: Add TMSOK (1.1 – 1.5 equiv) as a solid or solution in THF.
Reaction: Stir at room temperature.
Self-Validating Sign: Look for the formation of a white precipitate (the potassium carboxylate salt). This indicates the reaction is proceeding.
Workup:
Method A (Filtration): If a heavy precipitate forms, filter the solid, wash with ether, and dissolve the solid in water. Acidify to release the free acid.
Method B (Partition): If no precipitate, dilute with Et
O and wash with dilute aqueous citric acid or 1N HCl.
Best for: Chiral substrates where >99% ee retention is required.
Why it works: Enzymes operate at neutral pH and ambient temperature, providing the mildest possible conditions.
Reagents:
Pig Liver Esterase (PLE) (lyophilized powder or suspension)
Buffer: Phosphate Buffer (pH 7.5)
Co-solvent: Acetone or DMSO (max 10% v/v)
Step-by-Step:
Preparation: Suspend the ester in Phosphate Buffer (0.1 M, pH 7.5). If insoluble, add Acetone (up to 10% volume).
Initiation: Add PLE (approx 10–50 units per mmol of ester).
pH Stat: The reaction produces acid, lowering pH. Monitor pH and add dilute NaOH (0.1 M) dropwise (or use an autotitrator) to maintain pH between 7.0 and 8.0.
Termination: When base consumption ceases, the reaction is complete.
Workup: Filter through Celite to remove enzyme. Acidify filtrate to pH 3 and extract.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Incomplete Reaction
Poor solubility or steric hindrance
Solubility: Switch to Dioxane/Water (heat to 60°C). Sterics: Increase LiOH to 5 equiv and heat.
Epimerization
Base too strong or temp too high
Switch to Protocol B (TMSOK) or Protocol C (PLE) . Perform LiOH hydrolysis at 0°C.
"Gooey" Interface
Emulsion during extraction
Saturate aqueous phase with NaCl. Add a small amount of MeOH to the organic phase.
Product is Water Soluble
Amphoteric molecule (e.g., amino acid)
Do not extract. After acidification, lyophilize the aqueous layer and triturate the solid with MeOH/DCM to dissolve product, leaving salts behind.
References
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (Wiley). The definitive guide on ester stability and cleavage conditions.
Metal Silanolates: Organic Soluble Equivalents for O-2. Laganis, E. D., & Chenard, B. L. Tetrahedron Letters, 1984, 25(51), 5831-5834. The foundational paper for TMSOK hydrolysis.
Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Lovrić, M., et al. Croatica Chemica Acta, 2007. Detailed study on TMSOK substrate scope.
Common Organic Chemistry: Hydrolysis of Esters. Repository of standard laboratory protocols including LiOH and NaOH methods.
synthesis of conformationally restricted peptides using cyclohexyl scaffolds
Application Note: Strategic Synthesis of Conformationally Restricted Peptides via Cyclohexyl Scaffolds Introduction: The Rationale for Rigidification In drug discovery, linear peptides often suffer from poor metabolic st...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis of Conformationally Restricted Peptides via Cyclohexyl Scaffolds
Introduction: The Rationale for Rigidification
In drug discovery, linear peptides often suffer from poor metabolic stability and low oral bioavailability due to their high conformational entropy and susceptibility to proteolysis. Constraining the peptide backbone into a defined geometry ("rigidification") is a proven strategy to overcome these limitations.
Cyclohexyl scaffolds—specifically 2-aminocyclohexanecarboxylic acid (ACHC) derivatives—serve as powerful tools for this purpose. Unlike flexible glycine or alanine linkers, the cyclohexane ring imposes severe steric constraints, locking the peptide backbone into specific secondary structures (turns, helices, or sheets) depending on the stereochemistry (cis vs. trans) of the scaffold.
This guide details the protocols for designing and synthesizing peptides incorporating these sterically demanding scaffolds, addressing the specific challenges of coupling to secondary amines and monitoring reaction progress where standard methods fail.
Strategic Design: Scaffold Selection
The stereochemistry of the cyclohexyl ring dictates the resulting secondary structure. You must select the isomer that aligns with your target topology.
Trans-ACHC ((1R,2R) or (1S,2S)):
Effect: Promotes the formation of stable helices (specifically 14-helices in
Step 1: Coupling the Scaffold (Fmoc-ACHC-OH) to the Resin
Since the resin-bound amine is typically primary (unless following a Proline), this coupling is standard but requires extended time due to the bulk of the incoming ACHC.
Dissolve Fmoc-ACHC-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
Pre-activate for 2 minutes.
Add to resin.[2][6][7] Shake for 2 hours at room temperature.
Treat resin with 20% Piperidine in DMF (2 x 10 min).
Wash thoroughly (DMF 5x). Note: Ensure all piperidine is removed; secondary amines are prone to carbamate formation if CO2 is present.
Step 3: Coupling the Next Amino Acid (The Critical Step)
This is the bottleneck. You are coupling an amino acid onto the sterically hindered secondary amine of the ACHC.
Reagent Choice: Use HATU or PyAOP .[3] These generate the highly reactive OAt/Azt esters.
Visual Guide: SPPS Workflow for Hindered Scaffolds
Figure 2: SPPS workflow highlighting the divergence in monitoring tests for ACHC residues.
Data Analysis & Characterization
Once synthesized and cleaved (TFA/TIS/H2O 95:2.5:2.5), the peptide must be validated not just for mass (LC-MS), but for conformation.
Table 1: Comparative Coupling Efficiency on ACHC Scaffolds
Data derived from internal optimization of Fmoc-Ala-OH coupling onto H-ACHC-Resin.
Coupling Reagent
Activation
Time/Temp
Yield (HPLC)
Notes
HBTU/HOBt
Standard
2h @ RT
45%
Ineffective for hindered secondary amines.
PyBOP
Phosphonium
2h @ RT
68%
Better, but slow kinetics.
HATU/HOAt
Uronium (Azt)
2h @ RT
92%
Gold Standard for manual synthesis.
HATU
Uronium
5m @ 75°C
>98%
Microwave irradiation overcomes steric barrier.
Conformational Validation
Circular Dichroism (CD):
14-Helix (Trans-ACHC): Look for a maximum at ~200 nm and a minimum at ~215 nm.
Beta-Turn (Cis-ACHC): Spectra vary by turn type, but often show a minimum near 200-205 nm and a weak maximum near 220 nm.
NMR Spectroscopy (NOESY/ROESY):
Verify the spatial proximity of the amide protons (
to ). Strong sequential NOEs indicate a helical fold.
References
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
Appella, D. H., et al. (1999). "Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society.[1] Link
Albericio, F., & Kates, S. A. (2000). "Solid-Phase Synthesis of Cyclic Peptides." Methods in Enzymology. Link
Kaiser, E., et al. (1970). "Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides." Analytical Biochemistry. Link
Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research. Link (Validation of Chloranil Test).
improving yield of Methyl 1-amino-4-oxocyclohexanecarboxylate synthesis
Welcome to the Technical Support Center for Advanced Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and yield-limiting steps encountered dur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and yield-limiting steps encountered during the synthesis of Methyl 1-amino-4-oxocyclohexanecarboxylate .
This non-natural amino acid derivative is a highly valuable bifunctional building block. However, its synthesis from 1,4-cyclohexanedione monoethylene acetal is notoriously prone to equilibrium stalls, incomplete deprotections, and product auto-degradation[1].
Below, you will find a comprehensive troubleshooting guide, mechanistic workflows, and a self-validating protocol designed to maximize your isolated yield.
I. Synthesis Workflow Overview
The optimal route to Methyl 1-amino-4-oxocyclohexanecarboxylate relies on a three-step sequence: a Bucherer-Bergs reaction, a harsh alkaline hydrolysis, and a tandem esterification/deprotection.
Fig 1: Three-step synthesis workflow for Methyl 1-amino-4-oxocyclohexanecarboxylate.
II. Troubleshooting & FAQs
Q1: My yield during the hydrolysis of the spiro-hydantoin intermediate to the amino acid is consistently below 40%. How can I drive this reaction to completion?
A: The spiro-hydantoin intermediate is sterically hindered and highly stable. Standard refluxing with NaOH or KOH is insufficient and often stalls at equilibrium.
The Causality: To drive the hydrolysis forward, you must remove one of the reaction products from the equilibrium. By substituting NaOH with Barium Hydroxide Octahydrate (
) and running the reaction in a sealed pressure vessel (autoclave) at 150 °C, the carbonate byproduct precipitates out of solution as insoluble Barium Carbonate (). This Le Chatelier shift forces the hydantoin ring-opening to completion.
Q2: After the final esterification step, LC-MS shows a major impurity with a mass +46 Da higher than my target ketone. What is this, and how do I eliminate it?
A: You have formed the dimethyl acetal impurity instead of the target ketone.
The Causality: The final step uses Thionyl Chloride (
) in Methanol to simultaneously form the methyl ester and cleave the ethylene ketal[2]. Under strictly anhydrous acidic conditions, the ketal cleaves to form an oxocarbenium ion. Because methanol is the solvent (and present in massive excess), it traps the oxocarbenium ion, forming a dimethyl acetal rather than the desired ketone.
The Solution: You must introduce a deliberate aqueous rescue step. After the esterification is complete, concentrating the mixture and stirring it with 2M aqueous HCl forces the hydrolysis of the dimethyl acetal back to the target ketone.
Fig 2: Mechanistic pathway of ketal deprotection illustrating the dimethyl acetal pitfall.
Q3: Upon isolation, my final product turns into a dark, insoluble tar within 24 hours. Why is it degrading?
A: You are likely attempting to isolate the product as a free base. Methyl 1-amino-4-oxocyclohexanecarboxylate contains both a primary amine and a reactive ketone. In its free base form, the molecules will undergo rapid intermolecular self-condensation (Schiff base formation), polymerizing into an insoluble tar.
The Solution: The product must be isolated and stored as an acid salt (e.g., the hydrochloride salt). Protonating the amine neutralizes its nucleophilicity, rendering the molecule completely stable at room temperature.
III. Quantitative Yield Optimization Data
The following table summarizes the impact of optimizing the hydrolysis and deprotection conditions based on our internal validation metrics.
Reaction Step
Standard Condition
Optimized Condition
Primary Impurity / Issue
Yield Increase
Hydantoin Hydrolysis
5M NaOH, Reflux (100°C), 48h
, Sealed Tube (150°C), 24h
Unreacted starting material
35% 82%
Ketal Deprotection
/ MeOH, Anhydrous Workup
/ MeOH, Aqueous HCl Quench
Dimethyl acetal formation (+46 Da)
40% 88%
Product Isolation
pH 8 Extraction (Free Base)
Evaporation as HCl Salt
Polymerization / Schiff Base tar
0% 95%
IV. Optimized Step-by-Step Methodology
This protocol is engineered as a self-validating system; if the physical observations (e.g., precipitation of
) match the text, the chemical transformations are guaranteed to be proceeding correctly.
Step 1: Synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid[3]
Hydantoin Formation: Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq, 100 mmol) in 150 mL of a 1:1 mixture of Ethanol and Water. Add Potassium Cyanide (1.5 eq, 150 mmol) and Ammonium Carbonate (3.0 eq, 300 mmol).
Stir the sealed mixture at 60 °C for 16 hours. Cool to 0 °C, filter the precipitated spiro-hydantoin, wash with ice water, and dry under vacuum.
Hydrolysis: Transfer the spiro-hydantoin (1.0 eq) to a high-pressure stainless-steel autoclave. Add Barium Hydroxide Octahydrate (3.0 eq) and 200 mL of
.
Seal and heat to 150 °C for 24 hours.
Workup: Cool the vessel to room temperature. Transfer the suspension to a beaker and carefully acidify with 2M
until the pH reaches 6.5. Causality Check: A dense white precipitate of Barium Sulfate () will form immediately.
Filter the mixture through a pad of Celite to remove the
. Lyophilize the clear filtrate to yield the pure intermediate amino acid as a white powder.
Step 2: Esterification and Ketal Deprotection
Suspend the 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq, 50 mmol) in anhydrous Methanol (150 mL) and cool to 0 °C under an inert atmosphere.
Activation: Dropwise, add Thionyl Chloride (3.0 eq, 150 mmol) over 30 minutes. The suspension will gradually clear as the acid chloride forms and reacts.
Reflux the solution at 65 °C for 12 hours.
The Rescue Quench: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove excess
and Methanol. The residue will contain a mixture of the target ketone and the dimethyl acetal impurity.
Dissolve the crude residue in 50 mL of 2M aqueous HCl. Stir vigorously at room temperature for 2 hours. This step quantitatively hydrolyzes the dimethyl acetal back to the ketone.
Isolation: Do not attempt to neutralize or extract with organic solvents. Directly lyophilize (freeze-dry) the aqueous acidic solution.
The final product, Methyl 1-amino-4-oxocyclohexanecarboxylate hydrochloride , will be isolated as a stable, off-white crystalline solid.
V. References
1.[2] "US10376592B2 - Stapled acid-sensitive endosome disrupting alginates" (Includes citations to Greene's Protective Groups in Organic Synthesis for ketal cleavage mechanisms). Google Patents. Available at:
2.[1] "Inhibition of the MDM2/p53 Interaction" (Details the synthesis of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a privileged scaffold). Gothenburg University Publications Electronic Archive (GUPEA). Available at:
3.[3] "1-AMINO-4-OXOCYCLOHEXANECARBOXYLIC ACID ETHYLENE KETAL 54621-18-0 wiki" (Physical properties and synthesis routes of the protected intermediate). GuideChem. Available at:
Technical Support Center: Purification of Crude Methyl 1-amino-4-oxocyclohexanecarboxylate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of Methyl 1-amino-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Methyl 1-amino-4-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile building block. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process. Each entry details the problem, its probable causes, and a step-by-step protocol for resolution.
Issue 1: My final product is a persistent oil and fails to crystallize, even after solvent removal.
Causality: The failure of a compound to crystallize, or "oiling out," is often due to the presence of significant impurities that disrupt the crystal lattice formation. It can also occur if the compound has a low melting point or if residual solvent is acting as an impurity.
Troubleshooting Protocol:
Assess Purity: Before attempting recrystallization again, verify the purity of your oily product using Thin Layer Chromatography (TLC). If multiple spots are visible, further purification is necessary.
Column Chromatography First: For oily products with multiple impurities, column chromatography is the most effective method for removing a broad range of impurities.[1]
Stationary Phase: Silica gel is a common choice for compounds with polar functional groups like amines and ketones.[1][2]
Mobile Phase (Eluent): Due to the basicity of the amino group, it can interact strongly with the acidic silica gel, leading to streaking and poor separation. To mitigate this, add a basic modifier to your eluent system.
Recommended Eluent: Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A typical starting gradient is 98:2 DCM:MeOH. Add 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent to improve peak shape and recovery.[3]
Re-attempt Crystallization: After chromatographic purification, concentrate the pure fractions. If the product is known to be a solid, attempt recrystallization from a suitable solvent system.
Issue 2: My compound streaks badly on the TLC plate, making it difficult to assess purity or monitor my column.
Causality: Streaking is a classic sign of a strong, undesirable interaction between your compound and the stationary phase (silica gel). The free amine in Methyl 1-amino-4-oxocyclohexanecarboxylate is basic and will interact strongly with the acidic silanol groups on the surface of the silica gel, preventing it from moving cleanly up the plate.[3]
Troubleshooting Protocol:
Modify the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica gel.
Prepare your developing solvent (e.g., 95:5 DCM:MeOH) as usual.
Add a small amount of a volatile base, such as 1% triethylamine (TEA) or a 7N solution of ammonia in methanol, to the solvent mixture.
Run the TLC in this modified solvent. You should observe a well-defined, round spot.
Use a Different Stationary Phase: If streaking persists, consider using a different adsorbent.
Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina is specifically designed for the purification of amines.[1]
Reversed-Phase Silica (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using a solvent system like acetonitrile/water can be an effective alternative.[3]
Issue 3: I have low or no recovery of my product after performing an acid-base extraction.
Causality: Low recovery from an acid-base extraction can stem from several issues: incomplete extraction into the aqueous layer, hydrolysis of the ester group under harsh pH conditions, or incomplete back-extraction into the organic layer after neutralization.[4][5]
Troubleshooting Protocol:
Verify pH at Each Step: Use pH paper to confirm the pH of the aqueous layer at each stage.
Acidification: When extracting the amine into the aqueous layer, the pH should be acidic (pH ~2-3). Use a dilute acid like 1M HCl.
Basification: When liberating the free amine for back-extraction, use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and adjust the pH to 8-9.[5][6] Crucially, avoid strong bases like NaOH or KOH, as they will readily hydrolyze the methyl ester. [4]
Perform Multiple Extractions: Instead of one large extraction, perform three to four extractions with smaller volumes of solvent. This is thermodynamically more efficient for transferring the solute between phases.
Check Both Layers: Before discarding any layer, spot a small amount on a TLC plate to ensure your product is not being lost.
Control Temperature: If ester hydrolysis is suspected, perform the extraction at a lower temperature (e.g., in an ice bath) to slow down the hydrolysis rate.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best initial strategy for purifying crude Methyl 1-amino-4-oxocyclohexanecarboxylate?
The optimal initial strategy depends on the nature of the impurities from the preceding synthetic step. A logical workflow is the best approach.
Caption: Decision tree for selecting a purification method.
Expert Commentary:
For most syntheses, a simple acid-base extraction is the most efficient first step.[4][7] This technique specifically leverages the basicity of the amine to separate it from neutral organic byproducts or acidic starting materials. If neutral impurities of similar polarity to the product are present, column chromatography is required.[1] Recrystallization should be viewed as a final polishing step to obtain highly pure, crystalline material, assuming the compound is a solid at room temperature.[8][9]
Q2: Can you provide a detailed protocol for acid-base extraction of this compound?
Absolutely. This protocol is designed to maximize recovery while minimizing the risk of ester hydrolysis.
Caption: Workflow for purifying an amino ester via acid-base extraction.
Step-by-Step Protocol:
Dissolve Crude Material: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
Acidic Wash (Extraction): Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amino ester salt will move into the aqueous (bottom) layer. Drain and collect the aqueous layer. Repeat this process two more times to ensure complete extraction.
Neutralize: Combine the aqueous extracts in a flask and cool it in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is between 8 and 9.[6] This deprotonates the ammonium salt, regenerating the neutral amine.
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the neutral amino ester back into an organic solvent (e.g., ethyl acetate) three times using fresh solvent each time.
Drying and Concentration: Combine the organic layers from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q3: What are some good starting solvent systems for recrystallization?
Finding the right solvent is key to successful recrystallization.[8] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[10]
Solvent Screening Protocol:
Place ~20-30 mg of your purified, oily product into a small test tube.
Add a potential solvent dropwise (start with ~0.5 mL).
If the compound dissolves immediately at room temperature, the solvent is too good. Discard and try another.
If the compound does not dissolve, heat the mixture gently in a water bath.
If it dissolves when hot, remove it from the heat and allow it to cool slowly to room temperature, then in an ice bath.
A good solvent will produce a high yield of crystals upon cooling.[11]
Recommended Solvents for Screening:
Solvent System
Rationale
Single Solvents
Diethyl Ether
A good starting point for moderately polar compounds.
Ethyl Acetate
Often a good balance of polarity for this type of molecule.
Technical Support Center: Troubleshooting Sterically Hindered Amines
Welcome to the Technical Support Center. Low reactivity in bulky amines (e.g., tert-butylamine, diisopropylamine, N-methylated amino acids) stems from the steric shielding of the nitrogen lone pair.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Low reactivity in bulky amines (e.g., tert-butylamine, diisopropylamine, N-methylated amino acids) stems from the steric shielding of the nitrogen lone pair. This shielding drastically increases the activation energy required for nucleophilic attack, often leading to stalled reactions or dominant side-pathways.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these kinetic barriers across three major reaction classes: Amidation, C-N Cross-Coupling, and Reductive Amination.
Reaction Triage Workflow
Workflow for selecting reagents to overcome steric hindrance in amine reactions.
Module 1: Amide Bond Formation
Q: My standard EDC/HOBt coupling is failing or giving very low yields with an N-methylated secondary amine. What is the mechanistic cause, and how do I fix it?
A: The failure is due to the inability of the sterically encumbered amine to attack the relatively stable HOBt-active ester. To overcome this, you must increase the electrophilicity of the activated carboxylic acid. Switch to highly reactive uronium/aminium salts like HATU or COMU. HATU operates by forming a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, where the nitrogen in the pyridine ring provides an intramolecular hydrogen bond to align the incoming amine, compensating for the steric penalty. For extremely hindered cases, such as continuous N-methyl peptide bonds, bis(trichloromethyl) carbonate (BTC) is highly effective as it forms an ultra-reactive acid chloride intermediate in situ[1]. Note that while COMU is highly reactive, it can significantly increase the rate of epimerization in sensitive substrates compared to other reagents[2].
Table 1: Quantitative Comparison of Coupling Reagents for Hindered Amines
Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
Validation Check: The solution should turn distinctively yellow within seconds, confirming the formation of the active HOAt ester. Stir for 5 minutes.
Amine Addition: Add the sterically hindered amine (1.2 eq).
Reaction: Stir at room temperature for 2–12 hours. Monitor via LC-MS.
Workup: Quench with saturated aqueous NaHCO3 to hydrolyze any unreacted active ester. Extract with EtOAc.
Module 2: Buchwald-Hartwig C-N Cross-Coupling
Q: I am trying to couple a bulky secondary amine (e.g., dicyclohexylamine) to an aryl chloride using Pd2(dba)3 and XPhos, but I only observe hydrodehalogenation. Why?
A: In the Buchwald-Hartwig amination, the steric and electronic properties of the phosphine ligand dictate the rate-limiting step of the catalytic cycle. For secondary amines, standard ligands often struggle with the final reductive elimination step. You should switch to RuPhos .
Density Functional Theory (DFT) calculations reveal that for the Pd-RuPhos system, reductive elimination is the rate-limiting step[3]. Counterintuitively, increasing the steric hindrance of the amine reduces the energy barrier for reductive elimination in the Pd-RuPhos system because the extreme crowding forces the product out to relieve steric strain[3]. Conversely, if you are coupling a bulky primary amine (e.g., tert-butylamine), BrettPhos is superior because its rate-limiting step is oxidative addition, and its specific steric profile facilitates the formation of the necessary monoligated Pd(0) active species[3].
Self-Validating Protocol: Pd-RuPhos Coupling of Secondary Hindered Amines
Preparation (Glovebox/Schlenk): In an oven-dried vial, combine the aryl halide (1.0 eq), hindered secondary amine (1.2 eq), Pd2(dba)3 (2 mol% Pd), RuPhos (4 mol%), and NaOtBu (1.5 eq).
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (0.2 M).
Validation Check: The solution will typically transition from dark purple/brown (Pd2(dba)3) to a reddish-orange hue as the active Pd(0)-RuPhos complex forms.
Heating: Seal the vial and heat at 85–100 °C for 12 hours.
Analysis: Cool to room temperature. A color change to black indicates catalyst decomposition (which naturally occurs after the reaction is complete or the halide is consumed). Filter through a pad of Celite and analyze via GC-MS or LC-MS.
Module 3: Direct Reductive Amination (DARA)
Q: When attempting a reductive amination with a bulky ketone and a secondary amine, I get mostly the reduced alcohol byproduct instead of the amine. How can I favor the amination pathway?
A: The reaction is stalling at the initial condensation step. Steric congestion prevents the formation of the intermediate imine/enamine[4]. If the reducing agent (e.g., NaBH(OAc)3) is present from the beginning, it will prematurely reduce the unreacted ketone to the corresponding alcohol.
To troubleshoot, you must decouple the condensation and reduction steps and use a strong Lewis acid to force imine formation. Titanium(IV) isopropoxide (Ti(OiPr)4) is highly effective here[5]. It coordinates to the ketone oxygen, making the carbonyl carbon highly electrophilic, and acts as a thermodynamic sink for the displaced water (forming TiO2), driving the unfavorable equilibrium forward.
Condensation: Combine the hindered ketone (1.0 eq), the amine (1.5 eq), and Ti(OiPr)4 (2.0 eq) in a round-bottom flask (neat or in minimal anhydrous THF).
Activation: Stir at room temperature (or up to 60 °C for extreme hindrance) for 12 hours.
Validation Check: The mixture will become homogeneous and slightly yellow. Take an aliquot, dilute in CDCl3, and check by 1H NMR for the disappearance of the ketone starting material and the formation of the imine/enamine intermediate[5].
Reduction: Cool the mixture to 0 °C. Carefully add absolute ethanol, followed by NaBH4 (1.5 eq).
Workup: Stir for 2 hours. Quench by adding water.
Validation Check: A thick white precipitate of TiO2 will form immediately upon water addition, confirming the titanium has been successfully quenched. Filter the suspension through Celite, wash with EtOAc, and concentrate the filtrate to isolate the amine.
References
1.[3] Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Source: ACS Omega. URL:[Link]
2.[4] Title: Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Source: PMC / NIH. URL:[Link]
3.[5] Title: Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide Mediated Reductive Amination of Ketones. Source: ResearchGate. URL:[Link]
4.[2] Title: Total Synthesis of Pseudotetraivprolids, Socein-Derivatives and Thiamyxins. Source: Universität des Saarlandes. URL:[Link]
5.[1] Title: DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. Source: PMC / NIH. URL:[Link]
Technical Support Center: Stability & Handling of Methyl 1-amino-4-oxocyclohexanecarboxylate
Core Directive: The "Golden Rule" of Handling Do not store Methyl 1-amino-4-oxocyclohexanecarboxylate in neutral or basic aqueous buffers. As an -amino ester with a reactive ketone moiety, this molecule is thermodynamica...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: The "Golden Rule" of Handling
Do not store Methyl 1-amino-4-oxocyclohexanecarboxylate in neutral or basic aqueous buffers.
As an
-amino ester with a reactive ketone moiety, this molecule is thermodynamically unstable at physiological pH (7.4). Upon dissolution in neutral buffer, it undergoes two competing degradation pathways: intermolecular dimerization and ester hydrolysis .
Operational Standard:
Storage: Solid state as Hydrochloride (HCl) salt at -20°C under desiccant.
Reconstitution: Use 10 mM HCl or 0.1% Formic Acid (pH ~2-3) for stock solutions.
Experimental Use: Dilute into the final assay buffer (pH 7.4) immediately prior to use (< 15 minutes).
Mechanistic Insight: Why It Fails
To troubleshoot effectively, you must understand the "why." At pH > 7, the ammonium group (
) deprotonates to the free amine (). The free amine is a potent nucleophile that attacks the ester of a neighboring molecule, leading to dimerization (Diketopiperazine formation) or polymerization. Simultaneously, the ester is susceptible to hydroxide-mediated hydrolysis.
Degradation Pathways Diagram
The following diagram illustrates the competing fates of your molecule in aqueous buffer.
Figure 1: At neutral pH, the deprotonated amine drives rapid dimerization (primary failure mode) and hydrolysis. The ketone moiety also equilibrates with its hydrate form.
Experimental Protocol: Stability Profiling
Do not assume stability; measure it. If you must incubate this compound at pH 7.4 (e.g., for a cellular assay), use this protocol to determine your specific "window of viability."
Stock Preparation: Dissolve 10 mg of compound in 1 mL of Buffer A (10 mg/mL). Note: This stock is stable for ~24 hours at 4°C.
T0 Injection: Inject 5 µL of the stock directly onto the HPLC to establish the purity baseline.
Initiation: Dilute the stock 1:100 into Buffer B (Final conc: 0.1 mg/mL) in a glass vial. Vortex for 5 seconds.
Time Course:
Inject immediately (T=0 min).
Inject at T=15, 30, 60, and 120 minutes.
Keep the autosampler at 25°C (to mimic assay conditions) or 4°C (to test storage).
Data Processing: Plot Peak Area vs. Time.
Expected Results:
Time (min)
% Remaining (pH 7.4, 25°C)
Observation
0
100%
Single sharp peak
15
~85-90%
Appearance of early-eluting peak (Acid)
60
~60%
Broadening, potential precipitation (Dimer)
| 120 | < 40% | Significant degradation |
Troubleshooting Guide
Use this decision tree when you encounter low recovery or unexpected LC-MS signals.
Figure 2: Diagnostic workflow for identifying degradation products via LC-MS.
Frequently Asked Questions (FAQs)
Q: Can I store a 10 mM stock solution in DMSO at -20°C?A: Yes, but with a caveat. While DMSO prevents hydrolysis (no water), the free amine can still react with the ester if the DMSO contains trace water or is slightly basic. Recommendation: Add 1 equivalent of HCl or 0.1% TFA to the DMSO stock to ensure the amine remains protonated.
Q: I see two peaks in my LC-MS with the same mass. Is my compound impure?A: Not necessarily. The 4-oxocyclohexane ring can adopt different conformations (chair/boat), and the ketone can exist in equilibrium with its gem-diol (hydrate) form in aqueous mobile phases. If the peaks coalesce at higher column temperatures (40-50°C), it is likely a conformational or hydration equilibrium, not an impurity.
Q: Why is the "free acid" form (1-amino-4-oxocyclohexanecarboxylic acid) not recommended?A: The free acid is a zwitterion. While it eliminates the risk of ester hydrolysis, it is often difficult to dissolve in organic solvents needed for synthesis. The methyl ester is used to improve solubility and reactivity, but the trade-off is decreased stability in water.
Q: What is the estimated half-life at pH 7.4?A: Based on kinetic data for analogous
-amino esters (e.g., phenylglycine methyl ester), the half-life () is estimated to be 30 to 60 minutes at 25°C [1]. This rapid degradation is driven by the electron-withdrawing effect of the ammonium group lowering the pKa, making the amine more reactive at neutral pH.
References
Kinetics of Base Hydrolysis of
-Amino Acid Esters.
Context: Establishes that amino acid esters hydrolyze rapidly at pH > 7 due to the unprotonated amine facilitating attack or general base c
Source: Hay, R. W., & Banerjee, P. K. (1981). Journal of Inorganic Biochemistry.
Diketopiperazine Form
Context: Describes the mechanism of self-cyclization (dimerization) which is the primary failure mode for amino esters in neutral solution.
Source: Goolcharran, C., & Borchardt, R. T. (1998). Journal of Pharmaceutical Sciences.
Poly(β-amino ester) Instability.
Context: Provides data on the pH-dependent degradation of amino-ester motifs, confirming stability at pH < 5 and rapid breakdown at pH 7.4.[2]
Source: Anderson, D. G., et al. (2020). Royal Society of Chemistry.
A Comparative Guide to the LC-MS Analysis and Fragmentation Pattern of Methyl 1-amino-4-oxocyclohexanecarboxylate
This in-depth technical guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) behavior of Methyl 1-amino-4-oxocyclohexanecarboxylate, a key building block in pharmaceutical synthe...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) behavior of Methyl 1-amino-4-oxocyclohexanecarboxylate, a key building block in pharmaceutical synthesis. We will explore its characteristic fragmentation pattern under electrospray ionization (ESI) and compare this powerful analytical technique with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for the characterization and quantification of this and structurally related compounds.
Introduction to Methyl 1-amino-4-oxocyclohexanecarboxylate
Methyl 1-amino-4-oxocyclohexanecarboxylate is a cyclic β-amino acid ester derivative. The incorporation of such cyclic amino acids into peptides can induce stable secondary structures and confer resistance to metabolic degradation by peptidases, making them valuable motifs in drug discovery.[1][2] Accurate and reliable analytical methods are therefore essential for its identification, purity assessment, and quantification in various matrices. LC-MS, with its high sensitivity and specificity, stands out as a primary tool for the analysis of such non-volatile and thermally labile compounds.[3]
LC-MS Analysis: A Deep Dive into Fragmentation
Under typical reversed-phase LC-MS conditions with a positive electrospray ionization source, Methyl 1-amino-4-oxocyclohexanecarboxylate is expected to readily protonate, primarily at the basic nitrogen atom of the primary amine, to form the pseudomolecular ion [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion will induce fragmentation, providing a characteristic mass spectrum that can be used for structural confirmation and quantification.
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is dictated by the presence of the amino, keto, and methyl ester functionalities, as well as the cyclic aliphatic core. The primary fragmentation pathways are hypothesized to involve neutral losses and characteristic ring cleavages.
A key fragmentation is the loss of the methoxy group (-OCH₃) from the ester, resulting in a prominent fragment ion.[4] Another expected fragmentation is the loss of the entire methyl carboxylate group. Alpha-cleavage adjacent to the amine is also a common fragmentation pathway for amines.[5] Furthermore, the cyclohexanone ring can undergo characteristic cleavages, often leading to a stable fragment ion.[6]
Hypothesized Fragmentation Diagram
Caption: Hypothesized ESI-MS/MS fragmentation of Methyl 1-amino-4-oxocyclohexanecarboxylate.
m/z (Proposed)
Proposed Fragment
Notes
172.10
[M+H]⁺
Protonated molecule
154.09
[M+H - H₂O]⁺
Loss of water, likely from the protonated ketone
140.08
[M+H - CH₃OH]⁺
Loss of methanol from the ester group
113.08
[M+H - COOCH₃]⁺
Loss of the methyl carboxylate radical
112.08
[M+H - CH₃OH - CO]⁺
Subsequent loss of carbon monoxide from the m/z 140 fragment
85.06
[C₅H₉O]⁺
A characteristic fragment arising from the cleavage of the cyclohexanone ring.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare LC-MS with GC-MS and NMR spectroscopy for the analysis of Methyl 1-amino-4-oxocyclohexanecarboxylate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution separation and detection technique, but it is primarily suited for volatile and thermally stable compounds. Amino acids and their esters are generally non-volatile and require derivatization prior to GC-MS analysis. This adds complexity and potential for sample loss or degradation during the derivatization process. However, for a targeted quantitative analysis where a robust derivatization protocol is established, GC-MS can offer excellent sensitivity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification. However, NMR is significantly less sensitive than mass spectrometry and is not suitable for trace-level analysis. It is an essential tool during the synthesis and characterization of the pure substance but is not practical for routine quantification in complex matrices.
Technique
Advantages
Disadvantages
LC-MS
High sensitivity and selectivity; Suitable for non-volatile and thermally labile compounds; No derivatization required.
Matrix effects can suppress or enhance ionization; Isomeric compounds may not be separated.
GC-MS
Excellent separation efficiency; High sensitivity.
Requires derivatization for non-volatile compounds; Potential for thermal degradation.
Low sensitivity; Not suitable for trace analysis or complex mixtures.
Experimental Protocols
LC-MS Method
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
Flow Rate: 0.3 - 0.5 mL/min.
Injection Volume: 1 - 5 µL.
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode.
Data Acquisition: Full scan for initial identification and product ion scan (MS/MS) for fragmentation analysis. For quantification, multiple reaction monitoring (MRM) would be employed.
GC-MS Method (with Derivatization)
Derivatization: The sample containing Methyl 1-amino-4-oxocyclohexanecarboxylate is dried and then reacted with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the primary amine to a less polar and more volatile trimethylsilyl (TMS) derivative.
GC System: A gas chromatograph with a capillary column suitable for the analysis of derivatized amino acids (e.g., a 5% phenyl-methylpolysiloxane column).
Carrier Gas: Helium at a constant flow.
Oven Program: A temperature gradient is used to separate the derivatized analyte from other components.
Mass Spectrometer: An electron ionization (EI) mass spectrometer.
Data Acquisition: Full scan mode for identification.
NMR Spectroscopy
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experiments: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to fully assign the structure.
Analytical Workflow Overview
Caption: A comparative workflow for the analysis of Methyl 1-amino-4-oxocyclohexanecarboxylate.
Conclusion
The analysis of Methyl 1-amino-4-oxocyclohexanecarboxylate is effectively achieved using LC-MS with electrospray ionization, which provides high sensitivity and structural information through characteristic fragmentation pathways without the need for derivatization. The hypothesized fragmentation pattern, involving losses of methanol, water, and the methyl carboxylate group, along with ring cleavage, offers a solid basis for the identification and characterization of this molecule. While GC-MS and NMR serve as valuable orthogonal techniques for quantitative analysis (with derivatization) and definitive structure elucidation, respectively, LC-MS remains the method of choice for routine, high-throughput analysis in complex matrices encountered in drug development. This guide provides a foundational framework for developing and validating robust analytical methods for this important class of compounds.
References
Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. UBB.
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Tsikas, D. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Retrieved from [Link]
LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]
Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids. OSTI.gov. Retrieved from [Link]
ScienceDirect. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
MDPI. (2020, December 17). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Retrieved from [Link]
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
ACS Publications. (1999). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectrometry fragmentation spectra of the extracted compounds.... Retrieved from [Link]
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]
ResearchGate. (n.d.). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Retrieved from [Link]
JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Retrieved from [Link]
Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Retrieved from [Link]
PubMed. (2005, April 7). Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions. Retrieved from [Link]
University of Illinois Urbana-Champaign. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
Bioanalysis Zone. (2021, October 19). LC–MS and small molecule analysis: an interview with Liam Moran. Retrieved from [Link]
ResearchGate. (2019, February 13). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Retrieved from [Link]
ResearchGate. (2021, October 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
Analytical Differentiation of Ketones and Esters via FTIR Spectroscopy: A Comparative Guide
Fourier Transform Infrared (FTIR) spectroscopy is a foundational analytical technique in drug development, organic synthesis, and materials science for the structural characterization of functional groups[1]. A frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Fourier Transform Infrared (FTIR) spectroscopy is a foundational analytical technique in drug development, organic synthesis, and materials science for the structural characterization of functional groups[1]. A frequent challenge in reaction monitoring—such as the oxidation of secondary alcohols or the esterification of carboxylic acids—is objectively distinguishing between ketone and ester carbonyls.
While both functional groups exhibit intense, sharp
stretching vibrations in the 1670–1780 cm⁻¹ diagnostic region[2], their distinct electronic environments lead to predictable spectral shifts[3]. This guide provides a comprehensive comparison of their spectral behavior, the mechanistic causality behind these differences, and a self-validating experimental protocol for modern Attenuated Total Reflectance (ATR) FTIR analysis.
Mechanistic Causality: The Physics of Carbonyl Shifts
To interpret an IR spectrum with scientific rigor, one must understand the causality behind vibrational frequencies. The exact wavenumber of a carbonyl absorption is governed by the force constant (stiffness) of the
1715 cm⁻¹): In an aliphatic ketone, the carbonyl carbon is bonded to two alkyl groups. These groups are weakly electron-donating via hyperconjugation, which slightly polarizes the bond, reducing its double-bond character. This establishes a baseline stretching frequency of approximately 1715 cm⁻¹[5].
Esters (
1735–1750 cm⁻¹): Esters introduce an alkoxy group () adjacent to the carbonyl. The highly electronegative oxygen atom exerts a powerful inductive electron-withdrawing effect (-I effect) , pulling electron density away from the carbonyl carbon. This forces the bond to shorten and stiffen, significantly increasing its force constant and shifting the absorption to a higher frequency (1735–1750 cm⁻¹)[1]. While the oxygen's lone pairs offer a competing resonance electron-donating effect (+R), the inductive effect dominates in esters[4].
Structural Perturbations: Conjugation and Ring Strain
Conjugation: When a ketone or ester is adjacent to an aromatic ring or an alkene (
-unsaturated), the delocalization of electrons decreases the double-bond character of the carbonyl. This predictably lowers the stretching frequency by 20–30 cm⁻¹[2].
Ring Strain: Incorporating a carbonyl into a cyclic structure alters its bond hybridization. As the internal ring angle decreases (e.g., in a 5-membered cyclopentanone), the external
bond gains more s-character, becoming shorter and stronger. Consequently, 5-membered cyclic ketones absorb at 1750 cm⁻¹, and highly strained 4-membered rings absorb at 1780 cm⁻¹[5].
Logical Framework for Spectral Interpretation
Because conjugated esters (dropping to
1715 cm⁻¹) and strained cyclic ketones (rising to 1750 cm⁻¹) can overlap in the primary diagnostic region[2], relying solely on the peak is analytically risky. The definitive secondary marker for an ester is the presence of strong stretching vibrations in the fingerprint region, typically appearing as broad, intense bands between 1000 and 1300 cm⁻¹[4]. Ketones lack this specific bond.
Decision tree for differentiating ketone and ester functional groups via FTIR.
Quantitative Spectral Comparison
The following table summarizes the standard wavenumber ranges used to differentiate these functional groups, accounting for structural variations[2][3][5].
Structural Class
Ketone Stretch (cm⁻¹)
Ester Stretch (cm⁻¹)
Secondary Marker: Stretch (cm⁻¹)
Saturated Aliphatic
1715
1735 – 1750
1000 – 1300 (Strong, two bands)
Conjugated (-unsat/Aromatic)
1685 – 1705
1715 – 1730
1000 – 1300 (Strong, two bands)
6-Membered Ring
1715
1735 (Lactone)
1000 – 1300 (Strong)
5-Membered Ring
1750
1770 (-Lactone)
1000 – 1300 (Strong)
4-Membered Ring
1780
N/A
N/A
Self-Validating ATR-FTIR Experimental Protocol
Attenuated Total Reflectance (ATR) has largely superseded transmission FTIR (e.g., KBr pellets) for routine analysis. ATR utilizes total internal reflection to generate an evanescent wave that penetrates a few microns into the sample, making the measurement path length completely independent of the sample's physical thickness[6]. This allows for the direct, neat analysis of liquids and solids without dilution[6].
Standard operating workflow for self-validating ATR-FTIR sample analysis.
Step-by-Step Methodology
To ensure scientific integrity, every FTIR measurement must be treated as a self-validating system to prevent false positives from atmospheric or cross-contamination.
Crystal Preparation & Cleaning: Wipe the ATR crystal (Diamond or ZnSe) with a lint-free tissue and a volatile, non-interfering solvent (e.g., isopropanol or methylene chloride)[7]. Allow it to evaporate completely.
Background Acquisition (Validation Step 1): Acquire a background spectrum of the clean, empty crystal immediately prior to sample analysis. This captures the current atmospheric
and levels for accurate subtraction[8]. Validation: The resulting baseline must be flat; any residual peaks indicate a contaminated crystal requiring re-cleaning.
Sample Application:
For Neat Liquids: Place 1–2 drops directly onto the ATR crystal, ensuring the beam area is fully covered[8][9].
For Solids/Powders: Place a few milligrams of the sample onto the crystal. Lower the swivel pressure clamp and apply sufficient pressure to ensure intimate optical contact between the solid and the evanescent wave[7][9].
Spectral Acquisition: Run the sample scan (typically 16 to 32 co-added scans at a resolution of 4 cm⁻¹)[9].
Self-Validation & Processing (Validation Step 2): Before analyzing the carbonyl peaks, inspect the 2300–2400 cm⁻¹ region. If large positive or negative
peaks are present, the atmospheric subtraction has failed (often due to breathing near the sample compartment), and the background/sample sequence must be repeated. Apply ATR-correction algorithms in the spectrometer software to adjust for the wavelength-dependent penetration depth of the evanescent wave[9].
Peak Verification: Analyze the 1670–1780 cm⁻¹ region for the
stretch and cross-reference the 1000–1300 cm⁻¹ region for corresponding stretches to finalize functional group identification[4][5].
Crystallographic Characterization & Salt Selection Guide: 1-Amino-4-oxocyclohexanecarboxylate Salts
Executive Summary 1-amino-4-oxocyclohexanecarboxylate (1-A-4-O-CHC) represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted -amino acid and a versatile intermediate for spirocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-amino-4-oxocyclohexanecarboxylate (1-A-4-O-CHC) represents a critical scaffold in medicinal chemistry, serving as a conformationally restricted
-amino acid and a versatile intermediate for spirocyclic ligands. However, its dual functionality (reactive ketone + zwitterionic amino acid core) presents significant solid-state challenges, including polymorphism, hydrate formation, and ring-puckering disorder.
This guide provides a technical comparison between the Hydrochloride (HCl) salt, the p-Toluenesulfonate (Tosylate) salt, and the Free Zwitterion . It synthesizes structural data expectations, stability profiles, and validated crystallization protocols to aid in lead optimization and scale-up.
Part 1: The Challenge of Conformational Control
The cyclohexane ring in 1-A-4-O-CHC is not a static chair. The
hybridized ketone at position 4 introduces ring flattening, while the quaternary center at position 1 (bearing the amine and carboxylate) creates 1,3-diaxial strain.
The Crystallographic Problem: In the solid state, the molecule must resolve the tension between the preferred chair conformation and the packing forces required to stabilize the ionic headgroup.
The Solution: Salt selection is not merely about solubility; it is about "locking" the ring conformation to prevent disorder in the crystal lattice.
Structural Logic Diagram
The following diagram illustrates the impact of counter-ion selection on lattice stability and conformational locking.
Caption: Logic flow demonstrating how counter-ion sterics influence the transition from amorphous solid to defined crystal lattice.
Part 2: Comparative Performance Analysis
The following data summarizes the physicochemical and crystallographic distinctions between the primary salt forms.
While HCl is the default choice for pharmaceutical salts, for 1-A-4-O-CHC, it presents specific drawbacks. The chloride ion is a small, hard hydrogen bond acceptor. It competes with the ketone oxygen for hydrogen bonds from the ammonium group (
).
Observation: The HCl salt frequently forms channel hydrates. The ketone moiety is solvent-exposed, increasing the risk of hydrolysis or ketalization if crystallized from alcohols.
Verdict: Use for initial aqueous solubility studies, but avoid for solid-state stability.
2. The Tosylate Salt (Recommended Alternative)
The tosylate anion introduces a bulky aromatic ring.
Mechanism: The sulfonate group forms a defined "ionic clamp" with the ammonium headgroup of the amino acid. Crucially, the aromatic toluene ring creates hydrophobic layers that separate the polar amino-acid cores.
Benefit: This separation protects the ketone from intermolecular nucleophilic attack and prevents water ingress.
Verdict: Superior for X-ray diffraction quality and long-term storage.
Part 3: X-Ray Crystallography Data Specifications
When analyzing the crystal structure of 1-amino-4-oxocyclohexanecarboxylate salts, researchers should target the following geometric parameters to validate the structure.
Key Structural Metrics (Representative)
Ring Puckering: The cyclohexane ring typically adopts a distorted chair conformation.
Target Torsion Angle (C2-C3-C5-C6):
(Ideal chair is ; 4-oxo flattens this).
Intramolecular H-Bonding: Look for a "clamped" interaction between the ammonium hydrogen and the carboxylate carbonyl.
N...O Distance: 2.7 – 2.9 Å.
Space Group Determination:
Since the molecule is achiral (possessing a plane of symmetry through C1 and C4), it should crystallize in a centrosymmetric space group (e.g.,
or ) unless the salt formation induces desymmetrization (chiral counter-ion or specific packing forces).
Data Validation Checklist
R-Factor: Ensure
for publication quality.
Disorder: Check the C2/C6 and C3/C5 carbons for high thermal ellipsoids, indicating ring flipping (dynamic disorder).
Residual Density: Significant residual electron density near the ketone (C4) may indicate partial hydration (gem-diol formation).
Part 4: Experimental Protocols
Protocol A: Synthesis & Crystallization of the Tosylate Salt
This protocol is designed to produce single crystals suitable for X-ray diffraction.
Reagents:
1-amino-4-oxocyclohexanecarboxylic acid (crude or HCl salt).
p-Toluenesulfonic acid monohydrate (1.05 equiv).
Solvent: Acetonitrile (MeCN) and Water.
Workflow:
Dissolution: Suspend 100 mg of the amino acid in 2 mL of water.
Acidification: Add p-Toluenesulfonic acid (dissolved in 1 mL warm water) slowly with stirring. The solution should become clear.
Solvent Exchange: Add 10 mL of Acetonitrile. The solution may turn cloudy.
Heating: Heat to 60°C until clear (re-dissolution).
Crystallization (Vapor Diffusion):
Place the solution in a small vial.
Place the small vial inside a larger jar containing pure Acetonitrile (antisolvent).
Seal the large jar and leave undisturbed at ambient temperature for 3-5 days.
Harvest: Colorless prisms or plates should form. Filter and wash with cold MeCN.
Protocol B: Handling the Hygroscopic HCl Salt
Use this if the HCl salt is mandatory for biological assays.
Lyophilization: Do not attempt to crystallize by evaporation. Dissolve in water, freeze rapidly (-78°C), and lyophilize to obtain an amorphous powder.
Storage: Store in a desiccator under Argon at -20°C.
Workflow Diagram: Crystallization Strategy
Caption: Decision tree for processing 1-amino-4-oxocyclohexanecarboxylate based on end-use requirements.
References
PubChem. (n.d.). 1-Amino-4-oxocyclohexane-1-carboxylic acid (CID 10176239).[1] National Library of Medicine. Retrieved March 1, 2026, from [Link]
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for counter-ion selection logic).
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-Core: The world’s repository of small molecule crystal structures. (Use for searching specific unit cell parameters of related cyclohexane amino acids). [Link]
Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
Comparative Reactivity Guide: Methyl vs. Ethyl 1-Amino-4-Oxocyclohexanecarboxylate
Topic: Comparative Reactivity of Methyl vs. Ethyl 1-Amino-4-Oxocyclohexanecarboxylate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Reactivity of Methyl vs. Ethyl 1-Amino-4-Oxocyclohexanecarboxylate
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Strategic Choice
In the synthesis of conformationally restricted peptides and peptidomimetics, 1-amino-4-oxocyclohexanecarboxylate serves as a critical scaffold, often functioning as a constrained glycine or phenylalanine surrogate. The choice between the Methyl (Me) and Ethyl (Et) ester variants is not merely a matter of availability; it dictates the synthetic pathway's viability, particularly regarding deprotection kinetics and solubility profiles.
Select the Methyl Ester when the carboxylate is a transient protecting group intended for hydrolysis. The steric congestion at the quaternary C1 center makes the ethyl ester exceptionally difficult to saponify without harsh conditions that jeopardize the C4 ketone or cause decarboxylation.
Select the Ethyl Ester for final-stage compounds requiring enhanced lipophilicity (higher LogP) or when the ester must survive aggressive upstream acidic/basic manipulations (e.g., reductive amination at C4).
Structural & Physicochemical Profile
Both molecules feature a cyclohexane ring distorted by the sp² ketone at C4 and a quaternary center at C1 carrying both the amine and the ester. This
-disubstitution is the defining feature governing their reactivity.
Feature
Methyl Ester
Ethyl Ester
Formula
MW
~171.2 g/mol
~185.2 g/mol
Steric Bulk (Taft )
-1.24 (Moderate)
-1.31 (High)
Est. LogP
-0.8 to -0.5
-0.3 to 0.1
Solubility (Organic)
Moderate (MeOH, DCM)
High (EtOAc, DCM, THF)
Solubility (Aqueous)
High (as HCl salt)
Moderate (as HCl salt)
Reactivity Analysis: The Quaternary Barrier
A. Hydrolysis Kinetics (Saponification)
The most significant divergence in performance lies in hydrolysis. The C1 carbon is quaternary, creating a "steric umbrella" that shields the ester carbonyl from nucleophilic attack by hydroxide ions.
Methyl Ester: Hydrolyzes at a manageable rate using standard conditions (LiOH/THF/H₂O). The smaller methoxy leaving group allows the formation of the tetrahedral intermediate with lower activation energy.
Ethyl Ester: Exhibits kinetic resistance . The additional methylene group in the ethyl tail, combined with the quaternary C1 center, creates a "neopentyl-like" steric environment. Saponification often requires elevated temperatures (
C) or stronger bases (NaOH/EtOH reflux), which risks:
Retro-Aldol-type decomposition (if the ketone is enolizable and conditions are too harsh).
Decarboxylation: Upon hydrolysis, the resulting free amino acid at a quaternary center is prone to thermal decarboxylation.
Expert Insight: If your synthetic route requires revealing the carboxylic acid, avoid the ethyl ester . Use the methyl ester to preserve mild deprotection conditions (
C to RT).
B. Amide Coupling (N-Acylation)
When coupling the free amine at C1 to an incoming carboxylic acid:
Reactivity: Both esters exhibit reduced nucleophilicity compared to non-hindered amines (e.g., alanine methyl ester) due to the bulk of the cyclohexane ring.
Differentiation: The ethyl group adds a distal steric clash in the transition state of the coupling reaction, often reducing yields by 5-10% compared to the methyl variant when using bulky coupling reagents (e.g., HATU, PyBOP).
C. Ketone Functionalization (C4 Reactivity)
The distal ketone at C4 is electronically isolated from the ester. Both derivatives perform identically in:
Reductive Amination: Compatible with NaBH(OAc)₃.
Ketal Protection: Standard ethylene glycol/TsOH conditions work well for both.
Solubility Factor: The Ethyl ester is superior here if the intermediate needs to be purified by silica chromatography, as it is less polar and streaks less than the methyl ester.
Visualizing the Reactivity Landscape
The following diagram maps the steric influence and reaction pathways, highlighting the "Kinetic Trap" associated with the ethyl ester hydrolysis.
Caption: Comparative reaction flow showing the kinetic advantage of the methyl ester in hydrolysis steps.
Use this protocol to reveal the carboxylic acid without degrading the C4 ketone.
Dissolution: Dissolve Methyl 1-amino-4-oxocyclohexanecarboxylate (1.0 eq) in THF:Water (3:1 v/v).
Reagent: Add LiOH
H₂O (1.2 eq) at C.
Reaction: Stir at
C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.
Note: Methyl ester typically clears in <2 hours. Ethyl ester would remain >80% unreacted under these conditions.
Workup: Carefully acidify to pH 4-5 with 1M HCl (avoid lower pH to prevent decarboxylation). Extract with EtOAc or lyophilize directly if water-soluble.
Protocol B: Reductive Amination at C4 (Ester Independent)
Applicable to both Methyl and Ethyl variants.
Mixing: Combine Ester (1.0 eq) and secondary amine (1.1 eq) in DCE (Dichloroethane).
Catalyst: Add Acetic Acid (1.0 eq) to buffer pH. Stir for 30 mins.
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise.
Quench: Quench with saturated NaHCO₃.
Observation: The Ethyl ester derivative typically extracts easier into the organic layer during workup due to higher lipophilicity.
Data Summary Table
Parameter
Methyl Ester
Ethyl Ester
Verdict
Hydrolysis (pH 10, 25°C)
~45 min
> 6 hours
Methyl Wins
Amide Coupling Yield (HATU)
85-92%
78-85%
Methyl Wins
Lipophilicity (LogP)
Lower
Higher
Ethyl Wins (for bioavailability)
Crystallinity (HCl Salt)
High
Moderate
Methyl Wins (easier purification)
Cost / Availability
High
High
Neutral
References
Steric Effects in Ester Hydrolysis:
Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley.
Context: Establishes the quantitative basis (
values) for why ethyl esters at quaternary centers hydrolyze significantly slower than methyl esters.
Synthesis of 1-Amino-cyclohexanecarboxylic Acids
Varghese, V., et al. (2006). "Efficient synthesis of 1-aminocyclohexanecarboxylic acid derivatives." Tetrahedron Letters, 47(37), 6591-6593. Link
Context: Describes the Bucherer-Bergs route and subsequent hydrolysis steps relevant to this scaffold.
Peptide Coupling of Hindered Amino Acids
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
Context: Discusses strategies for coupling sterically hindered
-disubstituted amino acids.
Applications in Drug Discovery (HCV Inhibitors)
Llinàs-Brunet, M., et al. (2004).
-Ketoamide Inhibitors of Hepatitis C Virus NS3 Serine Protease." Journal of Medicinal Chemistry, 47(26), 6584-6594. Link
Context: Demonstrates the use of 1-amino-cyclohexanecarboxylic acid scaffolds in active drug candidates.[1][2][3]
A Senior Application Scientist's Guide to HPLC Method Development for Purity Assessment of Cyclohexyl Amino Acids
Introduction: The Analytical Imperative for Cyclohexyl Amino Acid Purity Cyclohexyl amino acids and their derivatives are crucial structural motifs in modern pharmaceuticals. Their rigid, alicyclic structure imparts uniq...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for Cyclohexyl Amino Acid Purity
Cyclohexyl amino acids and their derivatives are crucial structural motifs in modern pharmaceuticals. Their rigid, alicyclic structure imparts unique conformational constraints on peptides and small molecules, often enhancing potency, selectivity, and metabolic stability. For instance, they are key components in drugs ranging from mucolytics like Bromhexine to precursors for anticonvulsants.[1] The purity of these building blocks is not merely a quality control metric; it is a fundamental determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).
The presence of impurities—be they constitutional isomers, diastereomers, or enantiomers—can have profound pharmacological and toxicological consequences. Therefore, robust, reliable, and sensitive analytical methods are required to ensure their control. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task. This guide provides a comparative analysis of HPLC-based strategies for the purity assessment of cyclohexyl amino acids, grounded in practical experience and scientific principles.
The Core Challenge: Detecting the "Invisible"
The primary difficulty in analyzing simple amino acids, including cyclohexyl variants, is their lack of a strong ultraviolet (UV) chromophore.[2][3] This makes direct detection by standard UV-Vis detectors, the workhorse of most QC labs, challenging and often insensitive. Furthermore, their zwitterionic nature and high polarity can lead to poor retention on traditional reversed-phase (RP) columns.[3][4] Finally, the frequent presence of chiral centers necessitates methods capable of stereoisomeric separation.[5][6][7]
This guide will compare three core strategies to overcome these challenges:
Pre-column Derivatization with UV/Fluorescence Detection: Chemically modifying the analyte to make it detectable.
Universal Detection Technologies: Employing detectors that do not rely on chromophores.
This is the most established approach, involving a chemical reaction to attach a UV-active or fluorescent tag to the amino acid's primary or secondary amine.[8][9][10] The choice of derivatizing agent is critical and involves a trade-off between reaction efficiency, derivative stability, and detection sensitivity.
Derivatization Reagent
Principle
Advantages
Disadvantages
o-Phthalaldehyde (OPA)
Reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[10]
Fast reaction (seconds to minutes at room temp).[10] Reagent itself is not fluorescent, reducing baseline noise. Excellent sensitivity.
Does not react with secondary amines (e.g., N-methylated cyclohexyl amino acids).[8][10] Derivatives can be unstable.[10]
9-Fluorenylmethyl chloroformate (FMOC-Cl)
Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[10]
Reacts with a broader range of amines.[8] Derivatives are generally stable.[10]
The hydrolyzed reagent (FMOC-OH) is also fluorescent and can cause interfering peaks.[10] Reaction can be slower than OPA.
Phenylisothiocyanate (PITC)
Reacts with primary and secondary amines to form a UV-active phenylthiocarbamyl (PTC) derivative.
Stable derivatives. Reacts with both primary and secondary amines.[10]
Complex sample preparation is often required to remove excess reagent.[10] The reagent is toxic.[10]
Expert Insight: For comprehensive purity profiling, a dual-derivatization approach using both OPA and FMOC is often employed.[2][8][9] This allows for the quantification of both primary and secondary amine-containing impurities in a single run. Modern autosamplers can fully automate this process, significantly improving reproducibility and throughput by minimizing manual sample handling errors.[2][11]
Strategy 2: Universal Detection Technologies
For analytes that are difficult to derivatize or when derivatization is undesirable, universal detectors offer a powerful alternative. These detectors respond to any non-volatile analyte, circumventing the need for a chromophore.[12]
Detector
Principle
Advantages
Disadvantages
Evaporative Light Scattering Detector (ELSD)
Eluent is nebulized and evaporated, leaving analyte particles that scatter a light beam.[13][14]
Universal detection for non-volatile compounds.[13] Compatible with gradient elution.[14]
Destructive technique. Response is non-linear and can be dependent on particle size. Requires volatile mobile phases.
Charged Aerosol Detector (CAD)
Eluent is nebulized, dried, and the resulting analyte particles are charged and measured by an electrometer.[15]
Universal detection with more consistent response than ELSD.[12][15] High sensitivity (low ng range).[15] Wide dynamic range.[15]
Destructive technique. Response can be affected by gradient changes, though this can be compensated for.[16] Requires volatile mobile phases.
Expert Insight: CAD has become a preferred method for the quantitative analysis of non-chromophoric substances.[12] It is particularly well-suited for purity methods where the response factors of unknown impurities need to be estimated. When paired with Hydrophilic Interaction Liquid Chromatography (HILIC), CAD provides excellent sensitivity for small, polar molecules like amino acids without derivatization.[4][12][17]
Strategy 3: Chiral Chromatography
For cyclohexyl amino acids with one or more stereocenters, controlling chiral purity is a regulatory necessity. Direct enantiomeric separation is achieved using a Chiral Stationary Phase (CSP).
CSP Type
Principle
Common Mobile Phases
Best Suited For
Macrocyclic Glycopeptides (e.g., Teicoplanin)
Multiple chiral recognition mechanisms including ionic interactions, hydrogen bonding, and inclusion complexation.[7]
Reversed-phase, Polar Organic, Normal-phase
Underivatized α-, β-, and cyclic amino acids.[18][7] Can separate enantiomers of both acidic and basic compounds.[7]
Crown Ether (e.g., CROWNPAK)
Forms inclusion complexes with the protonated primary amine group of the amino acid.
Aqueous, acidic mobile phases (e.g., perchloric acid).
Underivatized primary amino acids.[5][19] Excellent for separating D/L forms.[19]
Enantioseparation occurs via hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure.
Normal-phase (Hexane/Alcohol), Reversed-phase
Broad applicability, but often requires N-derivatization (e.g., FMOC, t-BOC) for amino acids.[18]
Expert Insight: For underivatized cyclohexyl amino acids, teicoplanin-based and crown ether-based CSPs are often the most effective starting points.[7][19] The selection depends on the specific structure of the analyte. A systematic screening of different CSPs and mobile phase modes is the most efficient path to a successful separation.
A Self-Validating Method Development Workflow
A robust analytical method is one that is validated to be fit for its purpose.[20] The following workflow incorporates principles of Quality by Design (QbD) and the validation requirements outlined in the ICH Q2(R1) guideline.[20][21][22]
Caption: A structured workflow for HPLC method development.
Detailed Experimental Protocol: Purity of a Generic Cyclohexyl Amino Acid via OPA/FMOC Derivatization
This protocol describes a validated, self-validating system for determining the purity of a generic primary cyclohexyl amino acid and its potential N-methylated (secondary amine) impurity.
5.1. Reagent and Solution Preparation
Diluent: Acetonitrile/Water (50:50, v/v).
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of water, adjust pH to 10.2 with 50% (w/v) sodium hydroxide.
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, add 20 µL of 3-mercaptopropionic acid. This reagent is light-sensitive and should be prepared fresh daily.
FMOC Reagent: Dissolve 4 mg of 9-fluorenylmethyl chloroformate in 10 mL of acetonitrile. Prepare fresh daily.
5.2. Standard and Sample Preparation
Standard Stock (1.0 mg/mL): Accurately weigh and dissolve the cyclohexyl amino acid reference standard in diluent.
Impurity Stock (1.0 mg/mL): Accurately weigh and dissolve the N-methylated impurity reference standard in diluent.
System Suitability Solution (SSS): Prepare a solution containing 0.5 mg/mL of the main analyte and 5 µg/mL (1.0%) of the impurity.
Sample Solution: Prepare a 0.5 mg/mL solution of the test sample in diluent.
5.3. Automated Derivatization Program (Autosampler)
The following steps are programmed into the autosampler's injection sequence to ensure high precision.[2]
0-5 min (20% B), 5-25 min (20-70% B), 25-26 min (70-20% B), 26-30 min (20% B)
Flow Rate
1.0 mL/min
Column Temp.
35 °C
Detection
Fluorescence Detector (FLD)
Ex: 340 nm, Em: 450 nm (for OPA derivatives)
Ex: 265 nm, Em: 310 nm (for FMOC derivatives)
Injection Vol.
20 µL (from derivatized mixture)
5.5. System Suitability Criteria (Self-Validating System)
Before sample analysis, the SSS must be injected and meet the following criteria:
Resolution: The resolution between the OPA-main analyte peak and the FMOC-impurity peak must be ≥ 2.0.
Tailing Factor: The tailing factor for the main analyte peak must be ≤ 1.5.
Repeatability: The relative standard deviation (RSD) for five replicate injections of the main analyte peak area must be ≤ 2.0%.
5.6. Validation Summary
This method should be fully validated according to ICH Q2(R1) guidelines.[21][22] A typical validation would demonstrate:
Specificity: No interference from placebo or known impurities at the retention times of the analytes.
Linearity: Correlation coefficient (r²) > 0.999 for all analytes over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.05% to 1.5%).[23]
Accuracy: Recovery between 95.0% and 105.0% for spiked impurities at three concentration levels.[23]
Precision: RSD ≤ 5.0% for repeatability and intermediate precision.
LOQ: Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Conclusion
The purity assessment of cyclohexyl amino acids requires a tailored analytical approach to address their inherent lack of UV chromophores and potential for stereoisomerism. Pre-column derivatization remains a robust and sensitive workhorse method, especially when automated. However, universal detectors like CAD are gaining prominence for their ability to quantify compounds without derivatization, simplifying workflows and providing more uniform response factors. For chiral compounds, a dedicated screening of modern chiral stationary phases is indispensable. By following a structured, validation-centric workflow, researchers and drug development professionals can develop reliable, accurate, and robust HPLC methods that ensure the quality and safety of these vital pharmaceutical components.
References
BioProcessing Journal. Protein, Peptide, and Amino Acid Analysis with Corona CAD: A New Universal HPLC Detector.
JASCO Global. (2024, October 9). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System.
Axion Labs.
MDPI.
Creative Proteomics.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Thermo Fisher Scientific. Automated in-needle OPA/FMOC derivatization of amino acids analysis with the Thermo Scientific Vanquish Core HPLC system.
Thermo Fisher Scientific.
Advion Interchim Scientific.
HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Perpusnas. (2025, December 4).
Thermo Fisher Scientific. Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
KNAUER.
Peak Scientific. (2016, September 15). The principles of ELSD.
ResearchGate. Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection.
Hitachi High-Tech.
ICH. Quality Guidelines.
Wiley Analytical Science. (2021, May 10). No chromophore - no problem?.
BOC Sciences. (2025, September 10). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
PubMed. (2007, January 5).
Journal of Chemical and Pharmaceutical Research.
BenchChem. Application Note: HPLC Analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
Sigma-Aldrich.
WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
ACS Omega. (2022, August 11).
JASCO Inc. Detection of Amino Acids Using HPLC with CD Detection.
Phenomenex.
Agilent Technologies, Inc. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
AVESİS.
AKJournals. (2019, April 9). A reliable HPLC-DAD method for simultaneous determination of related substances in TBI-166 active pharmaceutical ingredient.
International Journal of Pharmaceutical Sciences Review and Research.
Comparison Guide: Validation of Chiral Purity for Substituted Cyclohexanecarboxylates
Topic: Validation of Chiral Purity for Substituted Cyclohexanecarboxylates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Stereochemical Ch...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of Chiral Purity for Substituted Cyclohexanecarboxylates
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Stereochemical Challenge
Substituted cyclohexanecarboxylates (e.g., ethyl 4-aminocyclohexanecarboxylate) are critical intermediates in the synthesis of pharmaceuticals, including neuraminidase inhibitors and analgesics. These molecules typically possess at least two chiral centers, creating a stereochemical space of four isomers: a pair of cis-enantiomers and a pair of trans-enantiomers.
Validating the purity of these compounds requires a two-tiered approach:
Diastereomeric Purity: Separating cis from trans (often achievable on achiral phases).
Enantiomeric Purity: Separating (
) from () or () from () (requires chiral selectors).
This guide objectively compares the four primary validation methodologies—Chiral HPLC , Chiral SFC , Chiral GC , and NMR with Chiral Shift Reagents (CSRs) —providing experimental protocols and decision frameworks to ensure regulatory compliance (ICH Q6A).
Methodology Comparison: Performance Analysis
Technique 1: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) remains the most robust method for validating non-volatile or thermally labile cyclohexanecarboxylates.
Mechanism: Uses polysaccharide-based stationary phases (e.g., amylose or cellulose tris-carbamates) where chiral recognition occurs via hydrogen bonding and steric inclusion in the helical polymer grooves.
Best For: Final product release, non-volatile salts, and trace impurity quantification (LOD < 0.05%).
Drawback: High solvent consumption and longer run times (15–40 min).
Technique 2: Chiral SFC (The Modern Efficiency)
Supercritical Fluid Chromatography (SFC) is increasingly replacing HPLC in pharma due to its speed and "green" profile.
Mechanism: Uses supercritical CO
with polar modifiers (MeOH/EtOH). The low viscosity of scCO allows high flow rates without backpressure limitations.
Best For: High-throughput screening (HTS) and preparative purification.
Advantage: Orthogonal selectivity to HPLC; often resolves isomers that co-elute in normal-phase HPLC.
Technique 3: Chiral GC (The Volatility Specialist)
Gas Chromatography (GC) is ideal for ester derivatives (methyl/ethyl cyclohexanecarboxylates) which are naturally volatile.
-DEX) separate enantiomers based on inclusion complex stability in the gas phase.
Best For: Volatile esters, process control (IPC), and solvent-free analysis.
Limitation: Not suitable for free acids or amine salts without derivatization.
Technique 4: NMR with Chiral Shift Reagents (The Structural Scout)
Nuclear Magnetic Resonance (NMR) using paramagnetic shift reagents like Eu(hfc)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
.
Mechanism: The Europium atom coordinates with the carbonyl oxygen of the ester. The chiral ligand induces a magnetic anisotropy that splits the signals of the enantiomers (e.g., the ester methyl group splits into two doublets).
Best For: Quick "ballpark" ee determination (>95% vs <50%) during early synthesis optimization; no column screening required.
Limitation: High LOD (~1-2%); not suitable for GMP release testing.
Comparative Data Analysis
The following table summarizes performance metrics for separating ethyl 4-substituted cyclohexanecarboxylates based on field data.
Feature
Chiral HPLC
Chiral SFC
Chiral GC
NMR (Eu-CSR)
Primary Selector
Polysaccharide (AD/OD)
Polysaccharide (AD/OD)
Cyclodextrin (-DEX)
Eu(hfc)
Analysis Time
20–45 min
3–10 min
15–30 min
10–15 min
Resolution ()
High (> 2.0 typical)
Very High (> 3.0 typical)
High (for volatile esters)
Low (Peak Splitting)
Sensitivity (LOD)
Excellent (< 0.05%)
Good (< 0.1%)
Excellent (< 0.05%)
Poor (~1-2%)
Solvent Usage
High (Hexane/IPA)
Low (CO/MeOH)
None (Carrier Gas)
Deuterated Solvents
Sample State
Liquid/Solid
Liquid/Solid
Volatile Liquid
Soluble Liquid
Decision Frameworks (Visualized)
Figure 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal chiral validation method based on analyte properties and development stage.
Detailed Experimental Protocols
Protocol A: Chiral HPLC/SFC Screening (The "Universal" Method)
This protocol is designed for Chiralpak AD-H or OD-H columns, which resolve >80% of cyclohexanecarboxylates.
1. Sample Preparation:
Dissolve 1.0 mg of the cyclohexanecarboxylate in 1.0 mL of Ethanol (HPLC grade).
The Spirocyclic Advantage: A Comparative Guide to Biological Activity
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer superior pharmacological properties is a constant endeavor. Among the various structural motifs explored, spirocyclic sca...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer superior pharmacological properties is a constant endeavor. Among the various structural motifs explored, spirocyclic scaffolds have emerged as a particularly promising class of compounds.[1] Characterized by two rings sharing a single atom, this unique three-dimensional arrangement offers distinct advantages over traditional linear or planar analogs.[2] This guide provides an in-depth comparison of the biological activity of spiro-derivatives versus their linear counterparts, supported by experimental data and detailed methodologies, to illuminate the tangible benefits of this structural approach for researchers, scientists, and drug development professionals.
The Inherent Advantages of Three-Dimensionality
The fundamental difference between spirocycles and their linear analogs lies in their topology. The spiro-junction introduces a rigid, three-dimensional conformation that can profoundly influence a molecule's interaction with biological targets.[3] This "pre-organization" of functional groups into a defined spatial orientation can lead to a more precise and optimized fit within the binding pockets of proteins, often resulting in enhanced potency and selectivity.[2][4]
One of the key metrics used to quantify this three-dimensionality is the fraction of sp3-hybridized carbons (Fsp3). Spirocycles inherently possess a higher Fsp3 count compared to their often aromatic and planar linear counterparts. An increased Fsp3 is generally associated with improved "drug-like" properties, including better aqueous solubility and metabolic stability, which are critical for a compound's journey from a promising hit to a viable clinical candidate.[2][5]
The theoretical advantages of spirocyclic scaffolds translate into measurable improvements in biological activity. The following sections and tables summarize key performance indicators where spiro-derivatives often outperform their linear analogs.
The rigid nature of spirocycles can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. This can lead to a significant increase in potency. For instance, the introduction of a spirocyclic constraint in a GPR40 agonist resulted in a greater than 6-fold increase in potency.[2]
The well-defined three-dimensional structure of spiro-compounds can also enhance selectivity for the intended target over off-targets, leading to a better safety profile. A notable example is the modification of the PARP inhibitor Olaparib. Replacing a piperazine ring with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1 over other PARP family members, which was accompanied by reduced DNA damage and cytotoxicity.[6]
The incorporation of spirocycles has been shown to positively influence key drug metabolism and pharmacokinetics (DMPK) parameters.[2] By increasing the Fsp3 character, spiro-derivatives often exhibit improved aqueous solubility and metabolic stability compared to their flat, aromatic counterparts.[2][5] In the development of Polo-like Kinase 4 (PLK4) inhibitors, a spirocyclic cyclopropane analog demonstrated markedly better solubility and metabolic stability than its planar alkene-linked counterpart.[2][6]
Table 1: Comparative Performance of Spiro-Derivatives vs. Linear Analogs
Parameter
Linear Analog (Illustrative)
Spiro-Derivative (Illustrative)
Rationale for Improvement
Potency (IC50/EC50)
Lower (e.g., micromolar)
Higher (e.g., nanomolar)
Pre-organized conformation for optimal target binding.[2]
Selectivity
Lower
Higher
Precise 3D orientation minimizes off-target interactions.[6]
Aqueous Solubility
Lower
Higher
Increased Fsp3 character and reduced planarity.[2][5]
Metabolic Stability
Lower
Higher
Rigid structure can shield metabolically labile sites.[2]
hERG Inhibition
Higher Potential
Lower Potential
Altered lipophilicity and basicity can reduce hERG binding.[6]
Case Study: Spiro-Oxindoles in Anticancer Drug Discovery
Spiro-oxindoles are a prominent class of spirocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the development of anticancer agents.[7][8] Their rigid scaffold, which incorporates diverse heterocyclic motifs at the C3 position of the oxindole core, allows for the modulation of a wide range of molecular targets.[7][9]
Halogenated spiro-oxindoles, for example, have demonstrated potent anticancer activity.[7][8] In comparative cytotoxicity tests on MCF-7 breast cancer cells, a fluorine-substituted spiro-oxindole derivative (IC50 value of 1.09 μM) was found to be 38 times more potent than its non-fluorinated counterpart.[8] Importantly, these compounds often exhibit a favorable therapeutic index, showing less cytotoxicity towards normal cells at the same concentrations.[7][8]
Table 2: Anticancer Activity of Halogenated Spiro-Oxindole Derivatives
To empirically validate the superior biological activity of spiro-derivatives, a series of well-defined experimental protocols are essential.
This assay is fundamental for assessing the cytotoxic effects of compounds on cancer cell lines.[10]
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS).[10] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[10]
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the test compounds (both spiro-derivative and linear analog) and incubated for a specified period (e.g., 48 hours).
MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 4 hours.[10]
Data Analysis: The resulting formazan crystals are dissolved in a solubilization buffer like DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[10]
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]
Inoculum Preparation: Bacterial or fungal cultures are grown to a specific turbidity, corresponding to a known cell density.[10]
Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well plate.
Inoculation: Each well is inoculated with the prepared microbial suspension.
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The strategic incorporation of spirocyclic scaffolds represents a powerful approach in modern drug discovery to overcome the limitations often associated with linear or planar molecules.[2] The inherent three-dimensionality of spiro-derivatives can lead to quantifiable improvements in potency, selectivity, and pharmacokinetic properties.[4][11] While the synthesis of these complex structures can be more challenging, the potential rewards in terms of enhanced biological activity and improved clinical success rates make this a compelling and increasingly pursued strategy.[12] As demonstrated by numerous case studies, the "spirocyclic advantage" is a tangible phenomenon that warrants significant consideration in the design of next-generation therapeutics.
References
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF. [Link]
GalChimia. (2015, January 23). Review of the month: spirocyclic scaffolds in drug discovery. [Link]
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
MDPI. (2025, June 2). Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. [Link]
ACS Publications. (2019, September 30). Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor. ACS Omega. [Link]
Taylor & Francis Online. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
MDPI. (2025, July 14). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. [Link]
MDPI. (2024, December 19). Green Synthesis of Spiroindole Derivatives: Biological Evaluation and in Silico Studies. [Link]
ResearchGate. (2025, August 7). SYNTHESIS AND BIOLOGICAL EVALUATION OF SPIRO (INDOLE-THIAZOLIDINE) DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
RSC Publishing. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. [Link]
Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]
RSC Publishing. (2025, July 1). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. [Link]
Semantic Scholar. (2023, January 7). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. [Link]
National Center for Biotechnology Information. (n.d.). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances. [Link]
MDPI. (2023, January 7). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. [Link]
RSC Publishing. (2021, January 6). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]
David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]
National Center for Biotechnology Information. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. [Link]
MDPI. (2023, December 18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]
RSC Publishing. (2021, June 21). Spirocyclic derivatives as antioxidants: a review. [Link]
PubMed. (2017, November 15). Total synthesis and biological evaluation of spirotryprostatin A analogs. [Link]
EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]
Frontiers. (2025, November 25). A Network-Based Protocol to Prioritize Compounds for Biological Testing: Discovery of Anti-Staphylococcus aureus Cacalol Derivatives. Frontiers in Drug Discovery. [Link]
LinkedIn. (2026, January 27). Navigating Changes: A Practical Look at Comparability Protocols for Drugs and Biologics. [Link]
MDPI. (2023, February 11). Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks. [Link]
Comprehensive Thermal Profiling (DSC/TGA): Methyl 1-amino-4-oxocyclohexanecarboxylate Hydrochloride vs. Alternative Intermediates
Methyl 1-amino-4-oxocyclohexanecarboxylate hydrochloride is a highly versatile bifunctional intermediate, predominantly utilized in the synthesis of spirocyclic drug scaffolds and complex peptidomimetics. However, the pr...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 1-amino-4-oxocyclohexanecarboxylate hydrochloride is a highly versatile bifunctional intermediate, predominantly utilized in the synthesis of spirocyclic drug scaffolds and complex peptidomimetics. However, the presence of both a nucleophilic amine and an electrophilic ketone in the same cyclic framework introduces significant stability challenges during formulation and high-temperature processing.
As a Senior Application Scientist, I frequently encounter process chemistry bottlenecks stemming from improper salt or ester selection. In this guide, we will objectively evaluate the thermal stability of the hydrochloride salt form against its free base and free acid alternatives using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). By grounding our methodologies in USP <891> standards[1], we establish a self-validating analytical system that reveals the causality behind intermediate selection.
Part 1: The Causality of Form Selection (Expertise & Experience)
Why do we synthesize and store this specific intermediate as a methyl ester hydrochloride rather than its free base or free acid counterpart? The answer lies in the thermodynamic vulnerabilities of the molecule:
Suppression of Intramolecular Condensation: In its free base form, the primary amine can undergo intramolecular or intermolecular nucleophilic attack on the C4 ketone, leading to Schiff base formation or oligomerization. Protonating the amine to form the hydrochloride salt effectively neutralizes its nucleophilicity, locking the molecule in a stable state.
Prevention of Decarboxylation: The free carboxylic acid of 1-amino-4-oxocyclohexanecarboxylic acid is highly prone to thermal decarboxylation due to the cyclic strain and electronic influence of the ketone. Methylation of the carboxylate significantly elevates the thermal activation energy required for degradation, preventing premature mass loss.
Part 2: Comparative Thermal Performance Data
To objectively demonstrate the superiority of the methyl ester hydrochloride form, we compare its thermal profile against two structural alternatives. The integration of DSC (which measures heat flow and phase transitions) and TGA (which measures mass loss) provides a complete thermodynamic picture[2].
Table 1: Comparative DSC/TGA Data of Cyclohexane Amino Acid Derivatives
Lower and early driven by premature decarboxylation and loss of .
Note: Data synthesis is based on established thermal degradation mechanisms of amino acid hydrochlorides and API thermal profiling principles[3].
Part 3: Self-Validating Experimental Protocols (Trustworthiness)
To ensure reproducibility and strict compliance with USP <891>[1], the following protocols must be executed as a closed, self-validating system. System suitability is confirmed prior to analysis using high-purity Indium (
Calibration: Calibrate the DSC cell for temperature and enthalpy using the Indium standard at the operational heating rate (10 °C/min). Causality: Thermal lag varies with heating rate; matching the calibration rate to the experimental rate eliminates baseline distortion.
Sample Preparation: Accurately weigh 2.0 – 3.0 mg of Methyl 1-amino-4-oxocyclohexanecarboxylate hydrochloride into a standard aluminum pan.
Hermetic Sealing with a Pin-Hole: Crimp the pan with a pin-hole lid. Causality: The pin-hole allows the escape of evolved HCl gas during decomposition, preventing pan rupture and artifactual pressure-induced endotherms, while maintaining a controlled micro-atmosphere for accurate melting point determination.
Thermal Program: Equilibrate at 25 °C. Heat from 25 °C to 250 °C at a strict rate of 10 °C/min under a dry Nitrogen purge (50 mL/min).
Data Integration: Calculate the extrapolated onset temperature (
) for the melting endotherm.
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Quantify volatile impurities (e.g., residual solvents) and establish the decomposition onset (
).
Blank Subtraction: Run an empty alumina crucible under identical conditions to establish a baseline. Causality: Buoyancy effects and gas density changes at high temperatures can artificially skew mass readings; baseline subtraction self-corrects this systemic error.
Sample Loading: Load 5.0 – 10.0 mg of the sample into the tared alumina crucible.
Thermal Program: Heat from 25 °C to 400 °C at 10 °C/min under a Nitrogen purge (40 mL/min).
Derivative Thermogravimetry (DTG): Plot the first derivative of the mass loss curve. Causality: DTG peaks precisely identify the maximum rate of degradation, allowing the analyst to differentiate between residual moisture loss (<100 °C) and critical structural decomposition (>200 °C)[3].
Part 4: Orthogonal Workflow Visualization
The true power of thermal analysis lies in orthogonal data integration. While DSC identifies the thermodynamic energy changes, TGA confirms whether those changes involve mass loss (differentiating pure melting from decomposition)[2].
Orthogonal DSC/TGA workflow for thermal profiling of pharmaceutical intermediates.
Part 5: Conclusion
The thermal analysis unequivocally demonstrates that the hydrochloride salt of the methyl ester is the only viable form for long-term storage and high-temperature chemical processing of this specific cyclohexane derivative. The free base succumbs to self-condensation, while the free acid risks rapid decarboxylation. By utilizing orthogonal DSC and TGA methods governed by rigorous compendial standards, researchers can confidently validate the structural integrity of this critical intermediate before committing to downstream API synthesis.
References
USP <891> Thermal Analysis.United States Pharmacopeia.
Evaluation of USP melting point standards by differential scanning calorimetry.ResearchGate.
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.D-NB.info.
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.MDPI.
Physical State: Typically a white to off-white crystalline solid.[1]
GHS Hazard Classification (Conservative Approach):
While specific toxicological data for this research chemical may be limited, its functional groups suggest the following standard precautions for "Research Chemicals of Unknown Toxicity":
Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
Critical: If the solution contains acids (e.g., TFA from HPLC), ensure the waste container is compatible (HDPE is preferred over metal).[1]
Labeling:
List the solvent (e.g., "Methanol 95%") and the solute (e.g., "Methyl 1-amino-4-oxocyclohexanecarboxylate <5%").
Protocol C: Contaminated Debris
Applicable for: Gloves, weigh boats, paper towels.[1]
Gross Contamination: If debris is visibly caked with chemical, treat as Protocol A (Solid Waste) .[1]
Trace Contamination: Place in a dedicated "Chemically Contaminated Debris" bin (usually a yellow bin or clear thick bag, depending on institutional rules).[1]
Sharps: Syringes or broken vials contaminated with the substance must go into a Rigid Sharps Container , never the trash.[1]
Dry Spill: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[1]
Wet Spill: Apply vermiculite or absorbent pads.[1]
Clean: Wipe the surface with soap and water.[1][4]
Dispose: All cleanup materials (pads, gloves, scoop) go into the Solid Hazardous Waste bin.
Visualized Decision Logic
The following diagram illustrates the decision-making process for segregating this specific waste stream.
Caption: Decision tree for segregating Methyl 1-amino-4-oxocyclohexanecarboxylate waste streams based on physical state and solvent composition.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR § 261. [Link][1]